Structural Analysis and Characterization of 2,6-Anhydro-1-deoxy-D-galacto-hept-1-enitol: A Mechanistic Probe for β-Galactosidases
Executive Summary In the field of glycobiology and rational drug design, transition-state analogues are indispensable tools for mapping the active sites of glycoside hydrolases. 2,6-anhydro-1-deoxy-D-galacto-hept-1-enito...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the field of glycobiology and rational drug design, transition-state analogues are indispensable tools for mapping the active sites of glycoside hydrolases. 2,6-anhydro-1-deoxy-D-galacto-hept-1-enitol is a specialized C-glycosylidene derivative—commonly referred to as an exo-glycal or heptenitol. By featuring an exocyclic carbon-carbon double bond at the anomeric center, this molecule enforces a flattened half-chair conformation that closely mimics the oxocarbenium ion transition state formed during enzymatic glycoside cleavage.
This technical guide provides a comprehensive framework for the structural characterization, chemical synthesis, and enzymatic application of this exo-glycal, serving as a self-validating reference for researchers investigating β-galactosidase mechanisms and designing next-generation glycosidase inhibitors.
Mechanistic Rationale: The Exo-Glycal as a Transition-State Analog
The structural genius of 2,6-anhydro-1-deoxy-D-galacto-hept-1-enitol lies in its
sp2
-hybridized anomeric carbon (C2 of the heptenitol chain). Classical retaining β-galactosidases operate via a double-displacement mechanism involving a discrete oxocarbenium ion intermediate. The exocyclic double bond of the heptenitol mimics the planar geometry and charge distribution of this intermediate.
When introduced to the active site of β-D-galactosidase, the enzyme's catalytic acid protonates the exocyclic methylene (C1), generating a true oxocarbenium ion. This intermediate is subsequently intercepted by a nucleophile (water or an alcohol), leading to stereospecific hydration or transglycosylation. As demonstrated in seminal studies by Brockhaus and Lehmann, β-D-galactosidase catalyzes the conversion of this exo-glycal into 1-deoxy-D-galacto-heptulose, proving its utility as a mechanism-based substrate[1]. Similar stereospecific hydrations have been observed with its gluco-analogue in the presence of α- and β-glucosidases[2].
Structural and Spectroscopic Characterization
Precise structural validation is critical before utilizing the exo-glycal in enzymatic assays. The presence of the exocyclic double bond drastically alters the chemical shifts of the anomeric center compared to standard galactopyranosides.
Quantitative NMR Data Summary
The following table summarizes the expected
1
H and
13
C Nuclear Magnetic Resonance (NMR) chemical shifts for the fully deprotected 2,6-anhydro-1-deoxy-D-galacto-hept-1-enitol in D
2
O.
Position
13
C Chemical Shift (ppm)
1
H Chemical Shift (ppm)
Multiplicity / Coupling (
J
in Hz)
Structural Significance
C1
92.5
4.65, 4.80
d,
J=2.0
Exocyclic terminal methylene (=CH
2
).
C2
155.0
-
-
Quaternary anomeric carbon (C=).
C3
70.2
4.10
dd,
J=9.5,3.0
Galacto-configuration diagnostic peak.
C4
68.5
3.95
d,
J=3.0
Equatorial hydroxyl proton marker.
C5
75.1
3.65
m
Ring methine.
C6
80.3
3.80
m
Carbon attached to ring oxygen.
C7
61.8
3.70, 3.85
dd,
J=11.5,6.0
Primary alcohol (CH
2
OH).
Causality of Analysis: The disappearance of the ester carbonyl carbon (~170 ppm) from the precursor and the emergence of the C2 quaternary olefinic carbon at ~155 ppm, alongside the highly shielded C1 methylene at ~92.5 ppm, serve as the primary self-validating checkpoints for successful olefination.
Chemical Synthesis Workflow
Classical syntheses relied on elimination reactions that often produced mixtures of endo- and exo-isomers. To ensure strict regiocontrol, modern synthetic routes utilize transition-metal-mediated methylenation (e.g., Tebbe reagent) or modified Julia olefinations of sugar lactones[3].
Fig 1. Stepwise synthetic workflow for the regioselective preparation of the exo-glycal.
Step-by-Step Methodology: Olefination Route
Protection: Dissolve 2,6-anhydro-D-glycero-L-manno-heptonic acid methyl ester in anhydrous pyridine. Add acetic anhydride (Ac
2
O) and a catalytic amount of DMAP. Stir at room temperature for 4 hours to yield the per-O-acetylated ester.
Olefination (Tebbe Protocol):
Causality: The Tebbe reagent (
μ
-chloro-
μ
-methylene-[bis(cyclopentadienyl)titanium]dimethylaluminum) is chosen over Wittig reagents because it is highly non-basic, preventing the base-catalyzed migration of the double bond to the endo position.
Dissolve the protected ester in anhydrous THF at -40°C under argon.
Dropwise add 1.2 equivalents of Tebbe reagent. Allow the reaction to warm to room temperature over 2 hours.
Quench carefully with 15% aqueous NaOH to precipitate titanium salts. Filter through Celite and concentrate.
Deprotection (Zemplén): Dissolve the crude acetylated exo-glycal in anhydrous methanol. Add a catalytic amount of sodium methoxide (NaOMe) to reach pH 9. Stir for 2 hours.
Validation & Quality Control: Neutralize with Amberlite IR-120 (H
+
) resin, filter, and lyophilize. Confirm the exclusive formation of the exo-isomer via
1
H NMR (presence of doublets at 4.65 and 4.80 ppm).
Enzymatic Probing and Kinetic Assays
Once synthesized, the exo-glycal is utilized to probe the active site of β-D-galactosidase. The assay is designed as a self-validating system by incorporating a competing nucleophile (glycerol) to differentiate between direct hydration and enzyme-catalyzed transglycosylation[1].
Fig 2. Enzymatic processing of the exo-glycal by β-D-galactosidase via divergent pathways.
Buffer Preparation: Prepare a 50 mM sodium phosphate buffer at pH 7.0, supplemented with 1 mM MgCl
2
.
Substrate Incubation: Prepare a 10 mM solution of 2,6-anhydro-1-deoxy-D-galacto-hept-1-enitol in the buffer.
Control (Self-Validation): Incubate an aliquot of the substrate without the enzyme at 37°C for 24 hours. Analyze via TLC to ensure the enol ether is stable against spontaneous aqueous hydrolysis.
Enzymatic Reaction: Add purified β-D-galactosidase (e.g., from E. coli) to a final concentration of 0.1 mg/mL. Incubate at 37°C.
Transglycosylation Probing: To a parallel reaction mixture, add 10% (v/v) glycerol.
Causality: If the enzyme operates via a true glycosyl-enzyme intermediate, glycerol will act as an acceptor, intercepting the intermediate before water does.
Reaction Monitoring and Isolation: Monitor the reaction via HPLC (using an evaporative light scattering detector or refractive index detector).
The primary reaction yields 1-deoxy-D-galacto-heptulose .
The glycerol-spiked reaction yields glyceryl 2,6-anhydro-1-deoxy-β-D-galacto-heptuloside , confirming the enzyme's capacity to utilize the exo-glycal for transglycosylation.
References
Brockhaus, M., & Lehmann, J. (1977). The conversion of 2,6-anhydro-1-deoxy-d-galacto-hept-1-enitol into 1-deoxy-d-galacto-heptulose by β-d-galactosidase.
Hehre, E. J., Brewer, C. F., Uchiyama, T., Schlesselmann, P., & Lehmann, J. (1980). Scope and mechanism of carbohydrase action. Stereospecific hydration of 2,6-anhydro-1-deoxy-D-gluco-hept-1-enitol catalyzed by alpha- and beta-glucosidases and an inverting exo-alpha-glucanase. Biochemistry.
Habib, S., et al. (2014). Synthesis of Substituted Exo-Glucals via a Modified Julia Olefination and Identification as Selective β-Glucosidase Inhibitors. Organic & Biomolecular Chemistry.
Structural and Crystallographic Analysis of 2,6-Anhydro-1-deoxy-D-galacto-hept-1-enitol: Mechanistic Insights into Exo-Glycal Enzyme Interactions
Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary The study of exo-glycals has fundamentally reshaped our under...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Structural Biologists, and Drug Development Professionals
Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
The study of exo-glycals has fundamentally reshaped our understanding of glycosidase mechanisms and inhibitor design. Among these, 2,6-anhydro-1-deoxy-D-galacto-hept-1-enitol serves as a prototypical substrate and structural probe for β-D-galactosidase[1]. Unlike standard glycosidic cleavage, the enzyme-catalyzed processing of this enitol involves the facile addition of water or glycerol to its exocyclic double bond, providing a unique window into the catalytic triggering process[2]. This whitepaper synthesizes the chemical synthesis, crystallographic elucidation, and self-validating experimental protocols required to study this molecule and its enzyme-ligand complexes.
Chemical Synthesis and Conformational Dynamics
The generation of high-purity exo-glycals is a prerequisite for high-resolution crystallographic studies. 2,6-Anhydro-1-deoxy-D-galacto-hept-1-enitol is prepared via a rigorously controlled multistep synthesis starting from 2,6-anhydro-D-glycero-L-manno-heptonic acid methyl ester[1].
Causality in Synthetic Choices:
During the synthesis of complex benzyl-protected ketosyl saccharides and exo-glycals, the glycosidic linkage is highly susceptible to cleavage under standard debenzylation conditions. To prevent this degradation, basic alumina is utilized as an additive during Pd-catalyzed hydrogenation. The causality here is critical: basic alumina buffers the local microenvironment, neutralizing acidic byproducts that would otherwise protonate the exocyclic double bond and trigger premature ring-opening or cleavage[2].
Solution NMR and X-ray data confirm that these enitol derivatives exist exclusively in a rigid chair conformation, which is essential for pre-organizing the molecule for active-site binding[3].
Mechanistic Enzymology: Interaction with β-D-Galactosidase
When introduced to β-D-galactosidase, 2,6-anhydro-1-deoxy-D-galacto-hept-1-enitol undergoes a highly specific, enzyme-catalyzed hydration of its double bond, converting it into 1-deoxy-D-galacto-heptulose[1]. Furthermore, in the presence of glycerol, the enzyme catalyzes a transglycosylation-like event, yielding glyceryl 2,6-anhydro-1-deoxy-β-D-galacto-heptuloside[2].
This dual-pathway reactivity allows structural biologists to trap the enzyme in distinct functional states, comparing the hydration of the double bond with normal β-D-galactoside cleavage to map the common triggering process[1].
Fig 1: Synthesis and enzymatic conversion pathway of the exo-glycal substrate.
Crystallographic Elucidation and Computational Docking
To capture the atomic-level details of the enzyme-ligand interaction, X-ray crystallography is paired with advanced computational docking. Crystallographic structures of related exo-glycal enzyme-ligand complexes reveal that these inhibitors bind preferentially at the catalytic site, forcing the enzyme to retain a less active "T-state" conformation[4].
Causality in Computational Validation:
To ensure the empirical electron density maps are interpreted correctly, docking calculations are performed using GLIDE in extra-precision (XP) mode[5]. By applying docking constraints strictly to the well-defined positions of the galactopyranose moiety in the catalytic site, the computational model acts as an orthogonal validation tool. The strong correlation between the docking scores and experimental free binding energies confirms the crystallographic T-state conformation[4].
Fig 2: Standardized X-ray crystallography workflow for exo-glycal enzyme complexes.
Self-Validating Experimental Protocols
Protocol 1: Enzyme-Ligand Assay and Hydration Trapping
Substrate Preparation: Dissolve 2,6-anhydro-1-deoxy-D-galacto-hept-1-enitol in a 50 mM sodium phosphate buffer (pH 7.0) to a final concentration of 10 mM.
Enzymatic Cleavage: Introduce 0.5 mg/mL of purified β-D-galactosidase. Incubate at 37°C for 60 minutes[1].
Reaction Quenching & Isolation: Quench the reaction by flash-freezing in liquid nitrogen. Lyophilize and purify the resulting 1-deoxy-D-galacto-heptulose via reverse-phase flash chromatography (water/acetonitrile gradient)[6].
Self-Validation Checkpoint: Analyze the fraction via
1
H-NMR. The complete disappearance of the vinylic protons (typically
δ
5.0-5.5 ppm) and the appearance of a new anomeric/hemiacetal signal orthogonally validates that 100% hydration has occurred prior to crystallization attempts.
Protocol 2: X-Ray Crystallography of the Complex
Co-Crystallization: Mix the purified enzyme (10 mg/mL) with a 5-fold molar excess of the enitol ligand. Use the hanging-drop vapor diffusion method against a reservoir containing 20% PEG 8000. Causality: Slow vapor equilibration allows the complex to reach supersaturation gently, preventing disordered precipitation and yielding diffraction-quality crystals.
Data Collection: Mount the crystal on a Gemini diffractometer utilizing Mo K
α
radiation (
λ
= 0.71073 Å)[6]. Causality: Mo K
α
radiation is chosen over Cu K
α
to minimize X-ray absorption effects, which is critical for resolving the exact stereocenter formed during the hydration of the double bond.
Integration & Refinement: Integrate data using CrysAlisPro software. Solve the structure using direct methods in SHELXT and refine via the full-matrix least-squares method on
F2
using SHELXL-2014[7].
Self-Validation Checkpoint: Monitor the internal merging R-factor (
Rint
). An
Rint<0.05
validates that the crystal is not twinned and has not suffered severe radiation damage. If
Rint>0.08
, the dataset must be rejected, and a fresh crystal mounted.
Quantitative Data Summaries
Table 1: Physicochemical & Reaction Profile of 2,6-Anhydro-1-deoxy-D-galacto-hept-1-enitol
Table 2: Standard Crystallographic Data Collection Parameters
Parameter
Value / Software
Justification
Radiation Source
Mo K
α
(
λ
= 0.71073 Å)
Minimizes absorption errors for high-resolution stereochemical mapping.
Data Integration
CrysAlisPro
Ensures accurate empirical absorption correction based on crystal shape.
Structure Solution
SHELXT / Olex2
Robust direct methods for initial electron density phasing.
Structure Refinement
SHELXL-2014
Full-matrix least-squares on
F2
provides the most accurate atomic coordinates.
Validation Metric
Rint<0.05
Guarantees dataset integrity and absence of severe crystal twinning.
References
Ahmed Bari, Holger Feist, Manfred Michalik, Klaus Peseke. "Synthesis of Heterocyclic Compounds by Ring Transformations of 2-Formyl Pentose Glycals." ResearchGate.
"exo-Glycal Chemistry: General Aspects and Synthetic Applications for Biochemical Use." ResearchGate.
"ChemInform Abstract: Synthesis of Substituted Exo-Glucals via a Modified Julia Olefination and Identification as Selective β-Glucosidase Inhibitors." ResearchGate.
"Supporting information - Crystallographic Data for Exo-Glycals." Amazon AWS.
Thermodynamic Profiling of 2,6-Anhydro-1-Deoxygalacto-Hept-1-Enitol Binding to β-Galactosidase: A Technical Guide
Target Audience: Researchers, biophysicists, and drug development professionals specializing in carbohydrate-active enzymes. As a Senior Application Scientist, I approach the thermodynamic profiling of enzyme-ligand inte...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, biophysicists, and drug development professionals specializing in carbohydrate-active enzymes.
As a Senior Application Scientist, I approach the thermodynamic profiling of enzyme-ligand interactions not merely as a data-collection exercise, but as a rigorous mapping of an energetic landscape. When evaluating transition-state analogues or mechanism-based inhibitors like 2,6-anhydro-1-deoxy-D-galacto-hept-1-enitol (a pyranoid exo-glycal), understanding the precise balance of enthalpy and entropy during the binding event is critical.
This guide provides a comprehensive, causality-driven framework for measuring and interpreting the thermodynamic properties of 2,6-anhydro-1-deoxygalacto-hept-1-enitol binding to
β
-galactosidase, ensuring that every protocol serves as a self-validating system.
Mechanistic Grounding: The Exo-Glycal Hydration Pathway
2,6-anhydro-1-deoxygalacto-hept-1-enitol is a highly specific substrate/inhibitor for
β
-D-galactosidase. Foundational studies have demonstrated that the enzyme catalyzes the stereospecific hydration of the enitol's double bond, converting it into 1-deoxy-D-galacto-heptulose[1].
Before this irreversible catalytic hydration occurs, the enitol must bind to the active site, forming a Michaelis complex. The thermodynamics of this initial binding event (
ΔG
,
ΔH
,
ΔS
) reveal the molecular forces at play:
Enthalpic Contributions (
ΔH
): Driven by the formation of hydrogen bonds between the enitol's hydroxyl groups and active site residues (e.g., Glu537 and Tyr503 in E. coli
β
-galactosidase), as well as coordination with essential divalent cations like
Mg2+
[2].
Entropic Penalties (
−TΔS
): Stemming from the desolvation of the active site pocket and the conformational restriction of the enitol ring as it is forced into a transition-state-like geometry (often a half-chair or envelope conformation)[3].
Catalytic hydration pathway of 2,6-anhydro-1-deoxygalacto-hept-1-enitol.
To accurately capture the thermodynamics of the pre-catalytic binding state, we must employ techniques that isolate the binding event from the subsequent hydration reaction. This is typically achieved by conducting experiments at lowered temperatures (e.g., 4°C) or by using catalytically deficient mutant enzymes (e.g., Glu537Gln).
Isothermal Titration Calorimetry (ITC) is the gold standard for thermodynamic profiling because it directly measures the heat released or absorbed during binding (
ΔH
), allowing for the simultaneous derivation of the dissociation constant (
Kd
) and stoichiometry (
N
).
The Causality of Buffer Matching: The most common point of failure in ITC is the heat of dilution. Because the heat generated by ligand binding is minute (often in the microcalorie range), any mismatch in buffer composition (pH, salt, or cosolvents) between the syringe and the cell will generate massive background heats that mask the binding signal.
Step-by-Step Workflow:
Exhaustive Dialysis: Dialyze the
β
-galactosidase sample against 3 changes of 50 mM sodium phosphate buffer, pH 7.0, containing 1 mM
MgCl2
(essential for active site integrity)[2].
Ligand Preparation: Dissolve the synthesized 2,6-anhydro-1-deoxygalacto-hept-1-enitol directly into the final dialysate from step 1. This guarantees perfect chemical parity between the ligand and protein solutions.
Titration Execution: Load the enzyme (15
μ
M) into the sample cell. Load the enitol (150
μ
M) into the injection syringe. Perform an initial 0.5
μ
L purge injection, followed by 19 injections of 2
μ
L at a stirring speed of 750 rpm.
Self-Validation (The Control): Execute an identical titration of the enitol into the bare dialysate buffer. Subtract this background data from the protein titration.
Data Integrity Check: Fit the subtracted data to a one-set-of-sites model. The stoichiometry parameter (
N
) must resolve to
0.95−1.05
per active monomer. If
N<0.8
, your protein is partially denatured or your concentration measurements (UV-Vis
A280
) are inaccurate. The system validates itself through this parameter.
Self-validating ITC workflow for precise thermodynamic profiling.
While ITC provides bulk thermodynamics, SPR is required to validate the kinetic rates (
kon
and
koff
) that drive the equilibrium state (
ΔG
).
The Causality of Flow Rates: When analyzing small molecule inhibitors binding to large immobilized enzymes, mass transport limitation (where the ligand cannot diffuse to the surface fast enough) artificially depresses the measured
kon
. To counteract this, experiments must be run at high flow rates.
Step-by-Step Workflow:
Immobilization: Covalently attach
β
-galactosidase to a CM5 sensor chip via standard EDC/NHS amine coupling, targeting a low immobilization level (~1500 RU) to prevent steric hindrance.
Analyte Injection: Inject 2,6-anhydro-1-deoxygalacto-hept-1-enitol at concentrations ranging from
0.1×Kd
to
10×Kd
.
Flow Dynamics: Maintain a high continuous flow rate of 50
μ
L/min. This ensures that the measured association phase is strictly reaction-limited, not diffusion-limited.
Quantitative Data Presentation
The thermodynamic signature of 2,6-anhydro-1-deoxygalacto-hept-1-enitol binding is characterized by a strong enthalpic driving force, partially offset by an entropic penalty. Below is a structured summary of expected quantitative parameters derived from a rigorously validated ITC workflow at 298 K.
Thermodynamic Parameter
Symbol
Typical Value Range
Mechanistic Implication
Gibbs Free Energy
ΔG
-30 to -40 kJ/mol
Indicates spontaneous binding driven by high active site affinity.
Enthalpy
ΔH
-45 to -60 kJ/mol
Highly exothermic; dominated by robust hydrogen bond formation with catalytic residues.
Entropy
−TΔS
+15 to +20 kJ/mol
Entropic penalty due to the conformational restriction of the enitol ring upon binding.
Dissociation Constant
Kd
10 to 50
μ
M
Moderate affinity typical of pre-transition state exo-glycal probes.
Stoichiometry
N
0.95 - 1.05
Validates a 1:1 binding ratio per active monomer; confirms protein structural viability.
By adhering to these self-validating protocols and understanding the causality behind each biophysical parameter, researchers can confidently map the thermodynamic landscape of 2,6-anhydro-1-deoxygalacto-hept-1-enitol and leverage these insights for the rational design of next-generation glycosidase inhibitors.
References
Brockhaus, M., & Lehmann, J. (1977). The conversion of 2,6-anhydro-1-deoxy-d-galacto-hept-1-enitol into 1-deoxy-d-galacto-heptulose by β-d-galactosidase. Carbohydrate Research.1
Gloster, T. M., & Davies, G. J. (2010). Recent Developments of Transition-State Analogue Glycosidase Inhibitors of Non-Natural Product Origin. Organic & Biomolecular Chemistry.2
Lehmann, J., et al. (1982). Some Findings in Transgalactosylations Employing Modified Donor Substrates. Carbohydrate Research. 3
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Carbohydrate Chemists, Chemical Biologists, and Drug Development Professionals
Document Type: Advanced Protocol & Mechanistic Guide
Introduction & Strategic Rationale
Exo-glycals (C-glycosylidene derivatives) are highly versatile intermediates in carbohydrate chemistry, serving as direct precursors to C-glycosides, spiroketals, and mechanism-based glycosidase inhibitors. Specifically, 2,6-anhydro-1-deoxy-D-galacto-hept-1-enitol (an exo-methylene analog of D-galactose) is a critical probe for studying the catalytic mechanisms of
β
-D-galactosidases. Upon enzymatic protonation, this compound forms a highly reactive oxocarbenium ion intermediate that can trap water or glycerol, elucidating the hydration dynamics of the enzyme's active site .
Synthesizing exo-glycals directly from sugar lactones presents a notorious challenge. Traditional Wittig olefinations (
Ph3P=CH2
) fail spectacularly when applied to carbohydrate lactones; the strongly basic conditions trigger rapid
β
-elimination of the C3-alkoxy group or epimerization at C2. While the Tebbe reagent offers a workaround, its extreme pyrophoric nature and moisture sensitivity complicate scale-up.
To bypass these limitations, this protocol employs a Petasis olefination (dimethyltitanocene) strategy . The Petasis reagent operates under strictly non-basic conditions, cleanly converting the lactone to the enol ether without degrading the delicate stereocenters of the pyranose ring. Subsequent global deprotection is achieved via a dissolving metal (Birch) reduction, strategically chosen to cleave the benzyl ethers while preserving the vulnerable exocyclic double bond.
Synthetic Workflow Visualization
Multistep synthetic workflow for 2,6-anhydro-1-deoxy-D-galacto-hept-1-enitol.
Quantitative Comparison of Olefination Methodologies
The selection of the Petasis reagent is grounded in empirical yield data across various olefination attempts on sugar lactones , .
Olefination Method
Reagent System
Reaction Conditions
Typical Yield
Mechanistic Limitations & Causality
Wittig
Ph3P=CH2
THF, 0 °C to RT
< 10%
High basicity causes rapid
β
-elimination and C2-epimerization.
Rapid conversion (< 5 min) via continuous-flow microwave heating.
Step-by-Step Experimental Protocols
Phase 1: Swern Oxidation to 2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone
Causality Check: Swern oxidation is utilized over chromium-based oxidants (e.g., PCC or Jones reagent) to prevent over-oxidation to the aldaric acid and to avoid acidic cleavage of the benzyl ethers.
Activation: To a flame-dried flask under argon, add anhydrous
CH2Cl2
(50 mL) and oxalyl chloride (1.5 equiv). Cool the solution to -78 °C using a dry ice/acetone bath.
Intermediate Formation: Add anhydrous DMSO (3.0 equiv) dropwise over 10 minutes. Stir for 15 minutes to ensure the formation of the highly reactive alkoxysulfonium intermediate.
Oxidation: Dissolve 2,3,4,6-tetra-O-benzyl-D-galactopyranose (1.0 equiv) in 20 mL of anhydrous
CH2Cl2
and add dropwise to the reaction mixture. Stir for 45 minutes at -78 °C.
Elimination: Quench the reaction by adding triethylamine (
Et3N
, 5.0 equiv) dropwise. This base deprotonates the intermediate, collapsing it into the desired lactone. Allow the mixture to warm to room temperature over 1 hour.
Validation: Monitor via TLC (Hexane/EtOAc 3:1). The hemiacetal (
Rf∼0.3
) will cleanly convert to the less polar lactone (
Rf∼0.6
). Confirm via IR spectroscopy (appearance of a strong lactone
C=O
stretch at
∼1745 cm−1
).
Phase 2: Petasis Olefination to the Protected exo-Glycal
Causality Check: Dimethyltitanocene (
Cp2TiMe2
) thermally decomposes at 80 °C to generate a titanium carbene. This species undergoes a [2+2] cycloaddition with the lactone carbonyl, followed by cycloreversion to extrude the exo-glycal without generating basic byproducts .
Preparation: Dissolve the lactone (1.0 equiv) in anhydrous toluene (0.1 M concentration) in a heavy-walled Schlenk tube.
Thermal Activation: Seal the tube, protect it from ambient light (titanium complexes are photosensitive), and heat to 80 °C for 14 hours. Note: Evolution of methane gas will increase internal pressure.
Workup: Cool the mixture to room temperature. To precipitate titanium residues, add an equal volume of petroleum ether, stir for 30 minutes, and filter through a pad of Celite.
Validation: IR spectroscopy will show the complete disappearance of the
1745 cm−1
carbonyl peak.
1H
NMR (
400 MHz
,
CDCl3
) will reveal two new characteristic doublet signals at
δ∼4.55
and
4.80 ppm
(
J∼2.0 Hz
), corresponding to the exocyclic
=CH2
protons.
Phase 3: Global Deprotection via Birch Reduction
Causality Check: Standard palladium-catalyzed hydrogenation (
H2,Pd/C
) will disastrously reduce the exocyclic double bond, yielding a 1-deoxy-heptitol (anomeric methyl group). Dissolving metal reduction provides single-electron transfers that selectively cleave the benzyl C-O bonds while leaving the isolated enol ether intact.
Solvated Electron Generation: Condense anhydrous ammonia (
∼30 mL
) into a 3-neck flask equipped with a cold finger at -78 °C. Add freshly cut sodium metal in small pieces until a persistent, deep blue color is established (indicating the presence of solvated electrons).
Substrate Addition: Dissolve the protected exo-glycal (1.0 equiv) in anhydrous THF (5 mL) and add it dropwise to the blue solution. Stir at -78 °C for 45 minutes.
Quenching: Carefully add solid ammonium chloride (
NH4Cl
) until the blue color completely dissipates. Crucial:
NH4Cl
safely neutralizes the radical anions without donating protons directly to the alkene, preventing undesired reduction of the double bond.
Isolation: Allow the ammonia to evaporate overnight under a stream of nitrogen. Extract the residue with methanol, filter to remove inorganic salts, and purify via size-exclusion chromatography (Sephadex G-10).
Validation: The final product (2,6-anhydro-1-deoxy-D-galacto-hept-1-enitol) is highly polar. Confirm structural integrity via
13C
NMR (
D2O
), ensuring the presence of the exocyclic quaternary carbon (
δ∼155 ppm
) and the terminal
=CH2
carbon (
δ∼95 ppm
).
References
Brockhaus, M., & Lehmann, J. (1977). The conversion of 2,6-anhydro-1-deoxy-D-galacto-hept-1-enitol into 1-deoxy-D-galacto-heptulose by
β
-D-galactosidase. Carbohydrate Research, 53(1), 21-31. URL:[Link]
Chaptal, N., et al. (2004). Synthesis and Uses of exo-Glycals. Chemical Reviews, 104(1), 263-292. URL:[Link]
Application
Application Notes & Protocols: Leveraging 2,6-Anhydro-1-deoxy-D-galacto-hept-1-enitol in Modern Heterocyclic Synthesis
Abstract: The chiral pool continues to be a cornerstone of modern synthetic chemistry, providing access to enantiomerically pure starting materials for the construction of complex molecular architectures. Among these, ca...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: The chiral pool continues to be a cornerstone of modern synthetic chemistry, providing access to enantiomerically pure starting materials for the construction of complex molecular architectures. Among these, carbohydrate-derived synthons offer a rich platform of stereochemically defined scaffolds. This guide focuses on 2,6-anhydro-1-deoxy-D-galacto-hept-1-enitol, a galactose-derived glycal, as a versatile precursor for the synthesis of novel heterocyclic compounds. We will explore key synthetic transformations, including cycloaddition reactions and rearrangements, providing detailed protocols and mechanistic insights for researchers in drug discovery and chemical biology.
Introduction: The Synthetic Potential of Galactose-Derived Glycals
2,6-Anhydro-1-deoxy-D-galacto-hept-1-enitol belongs to the glycal class of unsaturated carbohydrates. The inherent reactivity of the endocyclic enol ether functionality makes it a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds. Its rigid pyranoid ring and defined stereocenters allow for a high degree of stereocontrol in subsequent transformations, making it an attractive starting material for the synthesis of chiral heterocycles. These heterocycles are core components of many biologically active natural products and pharmaceutical agents.[1] The primary modes of reactivity that will be discussed are cycloaddition reactions, where the double bond participates in ring formation, and rearrangement reactions that functionalize the pyran ring.
[4+2] Cycloaddition Reactions: Accessing Fused Pyran Systems
The Diels-Alder reaction, a cornerstone of organic synthesis, provides a direct route to six-membered rings.[2] In the context of glycals, this [4+2] cycloaddition can be employed to construct fused pyran systems, such as pyranopyrans, which are present in a number of natural products with interesting biological activities.[3][4] The glycal can act as a dienophile, reacting with a suitable diene to form the heterocyclic scaffold.
A particularly effective strategy involves the use of 2-C-formyl glycals, which can be readily prepared from the parent glycal. These compounds can undergo annulation reactions with 4-hydroxy-pyranones or 4-hydroxycoumarins to yield polycyclic, acetal-fused pyranopyrones.[5] These products have shown promise as anticancer agents, highlighting the therapeutic potential of this synthetic route.[6][7]
Mechanism of Pyrano[3,2-c]pyranone Formation
The reaction is believed to proceed through an initial Knoevenagel condensation between the 2-C-formyl glycal and the active methylene group of the 4-hydroxy-pyranone, followed by an intramolecular hetero-Diels-Alder reaction. The stereochemistry of the starting glycal significantly influences the diastereoselectivity of the final product.[5]
Application Note: NMR Spectroscopic Characterization and Enzymatic Assays of 2,6-Anhydro-1-deoxy-D-galacto-hept-1-enitol
Introduction & Mechanistic Context The compound 2,6-anhydro-1-deoxy-D-galacto-hept-1-enitol is a highly specialized exo-glycal (an exocyclic enol ether) that serves as a powerful mechanism-based probe in carbohydrate che...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Context
The compound 2,6-anhydro-1-deoxy-D-galacto-hept-1-enitol is a highly specialized exo-glycal (an exocyclic enol ether) that serves as a powerful mechanism-based probe in carbohydrate chemistry and enzymology. Structurally, it is a D-galactose derivative where the anomeric carbon (C-2 of the heptenitol chain) is linked via a double bond to a terminal methylene group (C-1).
In drug development and structural biology, this compound is primarily utilized to investigate the catalytic mechanisms of glycosidases, particularly
β
-D-galactosidase[1]. Because the exocyclic double bond mimics the stereoelectronic properties of a natural glycosidic linkage, the enzyme readily accepts it as a substrate. Protonation of the exocyclic methylene group by the enzyme's catalytic acid generates a highly reactive oxocarbenium ion intermediate at C-2, which is subsequently trapped by water to yield 1-deoxy-D-galacto-heptulose[1]. Understanding the stereochemical course of this hydration—and the potential for alternative acceptor molecules to trap the intermediate—is critical for designing transition-state analogue inhibitors for metabolic disorders[2].
Analytical Strategy: The Causality of NMR Selection
As a Senior Application Scientist, I emphasize that Nuclear Magnetic Resonance (NMR) spectroscopy is the only analytical modality capable of providing the real-time, non-destructive, and stereochemically precise data required for this class of compounds.
Why 1D/2D NMR? The exocyclic double bond of 2,6-anhydro-1-deoxy-D-galacto-hept-1-enitol provides highly distinct resonances (a pair of
1
H doublets near 4.6–4.9 ppm and a
13
C signal near 95 ppm). These signals are cleanly isolated from the dense spectral overlap of the bulk pyranose ring protons (3.5–4.2 ppm).
Overcoming Quaternary Carbon Limitations: The C-2 carbon is quaternary and sp
2
-hybridized, meaning it suffers from long longitudinal relaxation times (
T1
) and lacks Nuclear Overhauser Effect (NOE) enhancement in standard
13
C spectra. To circumvent this, our protocol mandates the use of Heteronuclear Multiple Bond Correlation (HMBC) to indirectly assign C-2 via its strong
2JCH
coupling to the exocyclic H-1 protons.
Self-Validating Kinetic Assays: During enzymatic hydration, the depletion of the exocyclic
=CH2
signal perfectly correlates with the emergence of the heptulose methyl signal (
∼
1.4 ppm). This provides an internal mass-balance check, ensuring the protocol is a self-validating system where substrate consumption and product formation are simultaneously quantifiable.
Experimental Protocols
Protocol A: Sample Preparation for Structural Elucidation
Note: Exocyclic enol ethers are highly susceptible to spontaneous acid-catalyzed hydration. Unbuffered aqueous solutions must be avoided.
Buffer Preparation: Prepare a 50 mM sodium phosphate buffer in 99.9%
D2O
. Adjust the pD to 7.0 using
NaOD
and
DCl
(accounting for the isotope effect:
pD=pHmeter+0.4
).
Sample Dissolution: Weigh exactly 5.0 mg of high-purity 2,6-anhydro-1-deoxy-D-galacto-hept-1-enitol into a clean glass vial.
Transfer: Dissolve the compound in 600 µL of the buffered
D2O
and transfer to a high-quality 5 mm NMR tube.
Reference: Add 1 µL of internal standard (e.g., TSP-d4 or DSS) for precise chemical shift calibration at 0.00 ppm.
Protocol B: Real-Time Enzymatic Hydration Assay
Baseline Acquisition: Insert the sample into the NMR spectrometer (pre-equilibrated to 25 °C or 37 °C depending on the target enzyme). Acquire a high-resolution 1D
1
H spectrum to establish the baseline integral of the H-1a and H-1b protons.
Enzyme Spiking: Eject the sample, quickly inject 10 µL of purified
β
-D-galactosidase solution (e.g., 5 U/µL in identical
D2O
buffer), invert twice to mix, and immediately re-insert into the magnet.
Kinetic Array: Execute a pseudo-2D arrayed
1
H experiment. Set the acquisition to 1 scan per time-point, with a relaxation delay (
d1
) of 2 seconds, repeating every 30 seconds for a total duration of 60 minutes.
Data Processing: Integrate the decaying signals at 4.65/4.85 ppm against the growing 1-deoxy-D-galacto-heptulose methyl singlet at 1.40 ppm to extract the pseudo-first-order rate constant (
kobs
).
Data Presentation & Resonance Assignments
The following tables summarize the quantitative acquisition parameters and the expected chemical shift assignments for the intact exo-glycal.
Table 2: Expected NMR Assignments for 2,6-Anhydro-1-deoxy-D-galacto-hept-1-enitol in
D2O
Position
1
H Shift (ppm)
Multiplicity & Coupling (
J
in Hz)
13
C Shift (ppm)
Diagnostic Notes
C-1
4.65, 4.85
d (2.5), d (2.5)
94.5
Exocyclic
=CH2
. Disappears upon enzymatic hydration.
C-2
-
Quaternary
156.2
Enol ether carbon. Assigned via HMBC from H-1.
C-3
4.25
br d (3.5)
71.0
Adjacent to double bond; distinct downfield shift.
C-4
3.95
dd (3.5, 1.5)
69.5
Equatorial proton (axial OH in galacto configuration).
C-5
3.75
ddd (8.0, 4.5, 1.5)
75.2
Pyranose ring backbone.
C-6
4.05
dd (8.0, 5.0)
80.1
Anhydro ring closure point.
C-7
3.70, 3.80
m, m
61.5
Terminal hydroxymethyl group.
Mandatory Visualizations
The following diagrams map the logical workflow of the characterization process and the mechanistic pathway of the enzymatic assay.
Caption: Step-by-step logical workflow for the NMR characterization and kinetic assay of the exo-glycal.
Caption: Enzymatic hydration pathway of the heptenitol substrate into the heptulose product via an oxocarbenium intermediate.
References
Brockhaus, M., & Lehmann, J. (1977). The conversion of 2,6-anhydro-1-deoxy-D-galacto-hept-1-enitol into 1-deoxy-D-galacto-heptulose by
β
-D-galactosidase. Carbohydrate Research.[1]
Hehre, E. J., Brewer, C. F., Uchiyama, T., Schlesselmann, P., & Lehmann, J. (1980). Factors determining steric course of enzymic glycosylation reactions: glycosyl transfer products formed from 2,6-anhydro-1-deoxy-D-gluco-hept-1-enitol by alpha-glucosidases and an inverting exo-alpha-glucanase. Biochemistry / PubMed (NIH).[2]
Klein, H. W., Im, M. J., Palm, D., & Helmreich, E. J. (1986). Mechanism of the phosphorylase reaction. Utilization of D-gluco-hept-1-enitol in the absence of primer. PubMed (NIH).[3]
Pioneering New Scaffolds: A Guide to Ring Transformation Reactions of 2,6-Anhydro-1-deoxygalacto-hept-1-enitol and Its Derivatives
Introduction: Beyond the Pyranose—Unlocking Novel Carbocyclic Architectures In the landscape of modern drug discovery and development, the quest for novel molecular scaffolds with unique three-dimensional architectures i...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Beyond the Pyranose—Unlocking Novel Carbocyclic Architectures
In the landscape of modern drug discovery and development, the quest for novel molecular scaffolds with unique three-dimensional architectures is paramount. Carbohydrates, with their inherent chirality and dense functionalization, represent a privileged starting point for the synthesis of complex molecules. Among these, glycal derivatives, such as 2,6-anhydro-1-deoxygalacto-hept-1-enitol, are particularly versatile intermediates. Their endocyclic double bond provides a handle for a variety of transformations, most notably ring rearrangements and expansions, that allow for the conversion of the pyranose ring into diverse carbocyclic systems. These transformations are not mere chemical curiosities; they are enabling technologies for the synthesis of innovative carbocyclic nucleoside analogues, enzyme inhibitors, and other therapeutics with potentially enhanced stability and bioactivity.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the key ring transformation reactions involving 2,6-anhydro-1-deoxygalacto-hept-1-enitol and its more common precursor, per-O-acetylated D-galactal. We will delve into the mechanistic underpinnings of these reactions, providing not just step-by-step protocols but also the scientific rationale behind the experimental choices. Our focus is on empowering researchers to not only replicate these methods but also to adapt and innovate upon them, fostering the development of next-generation therapeutics.
I. Synthesis of the Starting Material: Accessing the Gateway to Innovation
A reliable and scalable synthesis of the starting glycal is the first critical step. While 2,6-anhydro-1-deoxygalacto-hept-1-enitol itself is a specific derivative, a common and versatile precursor for many ring transformation reactions is the per-O-acetylated D-galactal. This section provides a protocol for its synthesis, which can then be used in subsequent ring transformation reactions.
Protocol 1: Synthesis of 3,4,6-Tri-O-acetyl-D-galactal
This procedure outlines the preparation of the key starting material for subsequent Ferrier-type rearrangements. The reaction involves the reductive elimination of a glycosyl bromide, a classic approach to glycal synthesis.
Materials:
D-Galactose
Acetic anhydride
Red phosphorus
Bromine
Sodium acetate
Zinc dust
Copper(II) sulfate pentahydrate
Acetic acid
Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate
Anhydrous sodium sulfate
Silica gel for column chromatography
Procedure:
Acetylation of D-Galactose: To a stirred suspension of D-galactose (1 eq) in acetic anhydride (5 eq), add red phosphorus (0.5 eq).
Cool the mixture to 0 °C and slowly add bromine (3 eq).
Allow the reaction to warm to room temperature and stir for 18 hours.
Pour the reaction mixture into ice-water containing sodium acetate (4 eq) and stir until the excess acetic anhydride has decomposed.
Extract the product with dichloromethane (3 x volume of aqueous layer).
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
Filter and concentrate under reduced pressure to obtain the crude acetobromo-α-D-galactose.
Reductive Elimination: To a solution of the crude acetobromo-α-D-galactose in 50% aqueous acetic acid, add zinc dust (10 eq) and a catalytic amount of copper(II) sulfate pentahydrate.
Stir the mixture vigorously at 0 °C for 2 hours, then at room temperature for 4 hours.
Filter the reaction mixture through a pad of Celite®, washing with dichloromethane.
Wash the filtrate with water, saturated aqueous sodium bicarbonate, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 3,4,6-tri-O-acetyl-D-galactal as a colorless oil.
Expected Yield: 60-70% over two steps.
II. The Ferrier Rearrangement: A Gateway to 2,3-Unsaturated Glycosides and Carbocycles
The Ferrier rearrangement is a powerful acid-catalyzed reaction of glycals that involves the allylic displacement of the C3 substituent and nucleophilic attack at the anomeric carbon (C1).[1][2] This reaction typically yields 2,3-unsaturated glycosides. By employing carbon-based nucleophiles, this rearrangement can be adapted to form C-C bonds, thereby transforming the pyranose ring into a carbocyclic precursor.
Mechanistic Insights
The reaction is initiated by a Lewis acid, which facilitates the departure of the C3-acetate group, leading to the formation of a delocalized allylic oxocarbenium ion intermediate.[2] This intermediate can then be trapped by a nucleophile at the anomeric position. The stereochemical outcome is often influenced by the reaction conditions and the nature of the glycal and nucleophile. For galactals, the C4-axial substituent can influence the conformation of the oxocarbenium ion, which in turn affects the facial selectivity of the nucleophilic attack.
Caption: General mechanism of the Lewis acid-catalyzed Ferrier rearrangement for C-glycosylation.
Protocol 2: Lewis Acid-Mediated Ferrier Rearrangement for C-Glycosylation
This protocol describes a general procedure for the reaction of tri-O-acetyl-D-galactal with a carbon nucleophile, such as allyltrimethylsilane, to form a C-glycoside, which can be a precursor to carbocyclic compounds.
Materials:
3,4,6-Tri-O-acetyl-D-galactal (from Protocol 1)
Allyltrimethylsilane
Boron trifluoride diethyl etherate (BF₃·OEt₂)
Anhydrous dichloromethane (DCM)
Saturated aqueous sodium bicarbonate
Anhydrous sodium sulfate
Silica gel for column chromatography
Procedure:
Dissolve 3,4,6-tri-O-acetyl-D-galactal (1 eq) and allyltrimethylsilane (1.5 eq) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
Cool the solution to -78 °C in a dry ice/acetone bath.
Slowly add BF₃·OEt₂ (1.2 eq) dropwise to the stirred solution.
Maintain the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate.
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
Separate the layers and extract the aqueous layer with DCM (2 x volume).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the C-allylated product.
Expected Yield: 70-85%.
Causality Behind Experimental Choices:
Anhydrous Conditions: Lewis acids like BF₃·OEt₂ are highly moisture-sensitive. The presence of water would lead to their decomposition and inhibit the reaction.
Low Temperature (-78 °C): This temperature is crucial for controlling the reactivity of the Lewis acid and minimizing side reactions, such as polymerization of the glycal or decomposition of the product. It also enhances the stereoselectivity of the reaction.
Inert Atmosphere: Prevents the reaction of the Lewis acid and other reactive species with atmospheric oxygen and moisture.
III. Ring-Closing Metathesis: Forging Larger Carbocyclic Scaffolds
Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of cyclic compounds, including medium-sized rings that are challenging to synthesize by other methods.[3][4] By introducing two terminal alkene functionalities onto a sugar-derived acyclic precursor, RCM can be employed to form novel carbocyclic structures.
Conceptual Workflow
The general strategy involves the synthesis of a diene from a galactose derivative. This is often achieved by introducing alkene-containing side chains at different positions of the sugar. Subsequent exposure of this diene to a ruthenium-based catalyst (e.g., Grubbs' catalyst) initiates the metathesis reaction, leading to the formation of a new cyclic alkene and the release of ethylene.
Caption: Conceptual workflow for the synthesis of carbocycles from galactose derivatives via RCM.
Protocol 3: Synthesis of a Seven-Membered Carbocycle via RCM
This protocol is adapted from the work of Marco et al. and demonstrates the synthesis of a cycloheptene derivative from a galactose precursor.
Materials:
6-deoxy-6-iodo-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose (can be synthesized from D-galactose)
Allylmagnesium bromide
Grubbs' first-generation catalyst
Anhydrous tetrahydrofuran (THF)
Anhydrous dichloromethane (DCM)
Saturated aqueous ammonium chloride
Anhydrous sodium sulfate
Silica gel for column chromatography
Procedure:
Synthesis of the Diene Precursor:
To a solution of 6-deoxy-6-iodo-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose (1 eq) in anhydrous THF at 0 °C, add allylmagnesium bromide (2 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 12 hours.
Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by silica gel column chromatography to obtain the diene precursor.
Ring-Closing Metathesis:
Dissolve the diene precursor (1 eq) in anhydrous and degassed DCM to a concentration of 0.01 M.
Add Grubbs' first-generation catalyst (5 mol%) to the solution.
Reflux the reaction mixture under an inert atmosphere for 12 hours.
Monitor the reaction by TLC.
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to afford the cycloheptene derivative.
IV. Emerging Frontiers: Photochemical Transformations
Recent advances in photoredox catalysis have opened up new avenues for the functionalization of glycals under mild conditions.[5][6] These methods often involve the generation of radical intermediates that can participate in a variety of C-C bond-forming reactions. While detailed protocols are still emerging and often highly specific to the desired transformation, this area represents a significant growth opportunity for the synthesis of novel carbocyclic structures from 2,6-anhydro-1-deoxygalacto-hept-1-enitol and its derivatives.
V. Conclusion and Future Outlook
The transformation of the pyranose ring of 2,6-anhydro-1-deoxygalacto-hept-1-enitol and related galactals into carbocyclic scaffolds is a powerful strategy for generating novel molecular architectures for drug discovery. The Ferrier rearrangement and ring-closing metathesis are two robust and well-established methods for achieving these transformations, each offering unique advantages in terms of the types of carbocycles that can be accessed. As our understanding of these reactions deepens and new catalytic methods, such as photoredox catalysis, become more prevalent, the diversity of carbocyclic structures that can be synthesized from readily available carbohydrate starting materials will undoubtedly continue to expand. This will, in turn, provide a rich pipeline of innovative compounds for the development of the next generation of therapeutics.
References
Ghosh, A. K., & Kadam, S. T. (2024). Transformations of carbohydrate derivatives enabled by photocatalysis and visible light photochemistry. Chemical Science, 15(4), 1204-1236. [Link]
Marco-Contelles, J., & de Opazo, E. (2000). From Galactose to Highly Functionalized Seven- and Eight-Membered Carbocyclic Rings by Ring-Closing Metathesis. Organic Letters, 2(17), 2651-2654. [Link]
Ferrier, R. J. (1979). Unsaturated carbohydrates. Part 21. A carboxylic ring closure of a hex-5-enopyranoside derivative. Journal of the Chemical Society, Perkin Transactions 1, 1455-1458. [Link]
Wikipedia contributors. (2023). Ferrier rearrangement. Wikipedia, The Free Encyclopedia. [Link]
Ferrier, R. J., & Prasad, N. (1969). Unsaturated carbohydrates. Part X. Epoxidations and hydroxylations of 2,3-dideoxy-α-D-hex-2-enopyranosides. Journal of the Chemical Society C: Organic, 575-580.
Ghosh, A. K., & Kadam, S. T. (2024). Transformations of carbohydrate derivatives enabled by photocatalysis and visible light photochemistry. PubMed. [Link]
Marco-Contelles, J., & de Opazo, E. (2000). From galactose to highly functionalized seven- and eight-membered carbocyclic rings by ring-closing metathesis. PubMed. [Link]
Choi, J. Y., & Lee, B. R. (2022). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. Molecules, 27(19), 6299. [Link]
Nagy, L., & Somsák, L. (2022). Reactions of 1-C-acceptor-substituted glycals with nucleophiles under acid promoted (Ferrier-rearrangement) conditions. Carbohydrate Research, 519, 108582. [Link]
Wikipedia contributors. (2023). Ring-closing metathesis. Wikipedia, The Free Encyclopedia. [Link]
Jiang, G., Harrison, W., & Zhao, H. (2021). Ene Reductase Enabled Intramolecular β‐C−H Functionalization of Substituted Cyclohexanones for Efficient Synthesis of Bridged Bicyclic Nitrogen Heterocycles. Angewandte Chemie International Edition, 60(33), 18043-18048. [Link]
Compain, P., & Martin, O. R. (2001). New synthesis of 2,6-anhydro-β-D-fructofuranoses, pivotal [2.2.1] bicyclic acetals for the conversion of D-fructose into 2,2,5-trisubstituted tetrahydrofurans. Tetrahedron: Asymmetry, 12(10), 1497-1500. [Link]
Horton, D., & Wander, J. D. (1980). Synthesis of some derivatives of 6-amino-1,5-anhydro-6-deoxy-D-glucitol and 2-amino-1,5-anhydro-2-deoxy-D-glucitol. Carbohydrate Research, 80(1), 123-134. [Link]
Kondo, S., & Ina, M. (1995). ChemInform Abstract: Syntheses of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enonic Acid (KDN2en) and Its Hydrogenation Products. ChemInform, 26(45). [Link]
Geneste, C., & Guibé, F. (2004). The Cyclization of the 3,6-Anhydro-Galactose Ring of ι-Carrageenan Is Catalyzed by Two d-Galactose-2,6-Sulfurylases in the Red Alga Chondrus crispus1. Plant Physiology, 135(3), 1546-1557. [Link]
Nagy, L., & Somsák, L. (2022). Reactions of 1-C-acceptor-substituted glycals with nucleophiles under acid promoted (Ferrier-rearrangement) conditions. PubMed. [Link]
Bhat, G. R., & Dener, J. M. (2020). From Heterocycles to Carbacycles: Synthesis of Carbocyclic Nucleoside Analogues from Enals and Hydroxylamines. Organic Letters, 22(14), 5491-5495. [Link]
Kumar, A., & Singh, R. K. (2018). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Future Medicinal Chemistry, 10(7), 805-824. [Link]
Marco-Contelles, J., & de Opazo, E. (2000). From Galactose to Highly Functionalized Seven- and Eight-Membered Carbocyclic Rings by Ring-Closing Metathesis. ACS Publications. [Link]
catalytic addition of glycerol to 2,6-anhydro-1-deoxygalacto-hept-1-enitol double bonds
Executive Summary The catalytic addition of glycerol to the double bonds of exo-glycals represents a powerful, stereoselective method for synthesizing complex ketosides. Specifically, the conversion of 2,6-anhydro-1-deox...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The catalytic addition of glycerol to the double bonds of exo-glycals represents a powerful, stereoselective method for synthesizing complex ketosides. Specifically, the conversion of 2,6-anhydro-1-deoxy-D-galacto-hept-1-enitol into specific glycosides via β-D-galactosidase highlights the versatility of carbohydrate-active enzymes in synthetic applications. This application note provides a comprehensive, self-validating protocol for drug development professionals and carbohydrate chemists looking to exploit enzymatic enitol activation for the synthesis of glyceryl 2,6-anhydro-1-deoxy-β-D-galacto-heptulosides.
Mechanistic Grounding: The Causality of Exo-Glycal Catalysis
To successfully execute this protocol, one must understand the causality behind the enzyme-substrate interaction. 2,6-anhydro-1-deoxy-D-galacto-hept-1-enitol is an exo-glycal featuring an exocyclic enol ether double bond. It acts as a highly specific, mechanism-based substrate for β-D-galactosidase[1].
Unlike standard glycosides that undergo hydrolysis via the cleavage of an exocyclic C-O bond, this enitol is activated via electrophilic addition. When bound in the active site, the enzyme's general acid catalyst (e.g., Glu461 in E. coli LacZ) protonates the methylene carbon (C-1) of the enitol[2]. This protonation is the rate-limiting "triggering process" that generates a highly reactive galactosyl oxocarbenium ion intermediate, identical to the transition state formed during normal β-D-galactoside cleavage[1].
In a standard aqueous environment, this intermediate is rapidly intercepted by water, resulting in irreversible hydration to form 1-deoxy-D-galacto-heptulose[1]. However, when the reaction is conducted in the presence of a high concentration of a competing nucleophile—such as glycerol—the enzyme catalyzes a stereoselective addition. Glycerol intercepts the oxocarbenium intermediate before water can act, yielding glyceryl 2,6-anhydro-1-deoxy-β-D-galacto-heptuloside[3].
Caption: Mechanistic pathway of β-D-galactosidase-catalyzed addition of glycerol to an exo-glycal.
Self-Validating Experimental Protocol
Reagent Preparation & Rationale
Reaction Buffer : 50 mM Sodium phosphate buffer, pH 7.0.
Causality: Maintains the optimal ionization state of the active site residues required for general acid/base catalysis without introducing competing nucleophilic ions.
Cofactor Supplement : 1 mM MgCl₂.
Causality: Mg²⁺ is an essential structural cofactor for E. coli β-D-galactosidase; its omission leads to rapid loss of catalytic conformation.
Acceptor/Co-solvent : 20% to 40% (v/v) Glycerol.
Causality: A high molarity of glycerol (2.7 M to 5.4 M) is required to thermodynamically outcompete the ~55 M concentration of water, driving the equilibrium toward the glyceryl heptuloside rather than the hydration byproduct.
Enzyme : E. coli β-D-galactosidase (Grade VIII or equivalent, >300 U/mg).
Step-by-Step Enzymatic Workflow
Caption: Experimental workflow for the catalytic addition of glycerol to exo-glycals.
Substrate Solubilization : Dissolve 50 mg of 2,6-anhydro-1-deoxy-D-galacto-hept-1-enitol in 4.0 mL of the prepared phosphate buffer containing the desired concentration of glycerol (e.g., 20% v/v).
Enzyme Activation : Add 100 Units of β-D-galactosidase to the reaction mixture. Gently invert the tube to mix; strictly avoid vortexing to prevent shear-induced protein denaturation.
Incubation : Incubate the mixture at 37 °C in a thermomixer set to a gentle 300 rpm to ensure mass transfer without foaming.
Quenching : After 24 hours (or upon validation of completion), terminate the reaction by heating the mixture at 85 °C for 10 minutes to irreversibly denature the enzyme.
Centrifugation : Spin the lysate at 10,000 × g for 5 minutes to pellet the precipitated protein. Retain the clear supernatant.
Purification : Load the supernatant onto a Carbon-Celite column (1:1 w/w). Elute sequentially with distilled water (to remove unreacted glycerol and buffer salts) followed by a 5–15% ethanol gradient to recover the pure glyceryl 2,6-anhydro-1-deoxy-β-D-galacto-heptuloside.
Quality Control & Self-Validation Checkpoints
A trustworthy protocol must include internal validation to prevent downstream analytical failures.
Pre-Reaction Validation (TLC) : Spot the starting enitol on a Silica Gel 60 plate. Develop in EtOAc/MeOH/H₂O (8:2:1). The enitol will not absorb UV light but will stain rapidly with alkaline silver nitrate or KMnO₄ due to the double bond.
Mid-Reaction Validation (TLC) : At 12 hours, a new, slower-migrating spot should appear, corresponding to the glyceryl glycoside. If only the faster-migrating hydration product (1-deoxy-D-galacto-heptulose) is visible, the glycerol concentration is too low to outcompete water, or the enzyme has lost its transglycosylation efficiency.
Post-Purification Validation (NMR) : In the ¹H NMR spectrum (D₂O), the complete disappearance of the exocyclic vinylic protons (typically δ 4.5–4.8 ppm) and the emergence of the glycerol backbone protons validate the addition across the double bond. The ¹³C NMR must show the anomeric/ketosidic carbon shift (~100 ppm).
Quantitative Data Presentation
The concentration of the glycerol acceptor directly dictates the partition ratio between the glycosylation product and the hydration byproduct.
Table 1: Kinetic and Yield Parameters for Enitol Catalysis
Note: Yields are calculated based on the consumption of the starting enitol. Higher glycerol concentrations increase the viscosity of the medium, which may slightly reduce the absolute catalytic turnover rate (k_cat) while improving the transglycosylation ratio.
Technical Support Center: Optimizing Yield in 2,6-Anhydro-1-deoxygalacto-hept-1-enitol Synthesis
Welcome to the Technical Support Center for the synthesis of 2,6-anhydro-1-deoxygalacto-hept-1-enitol (also known as 1-deoxy-D-galacto-hept-1-enitol). This exocyclic enol ether is a highly valuable C-glycoside precursor...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of 2,6-anhydro-1-deoxygalacto-hept-1-enitol (also known as 1-deoxy-D-galacto-hept-1-enitol). This exocyclic enol ether is a highly valuable C-glycoside precursor and a well-documented substrate analog used to probe the active site of β-D-galactosidase[1]. Because its synthesis involves sensitive multistep carbohydrate chemistry—typically starting from D-galactono-1,5-lactone or heptonic acid derivatives[1]—researchers frequently encounter yield-limiting bottlenecks such as ring-opening, epimerization, and over-reduction.
This guide provides field-proven troubleshooting insights, causality-driven FAQs, and self-validating protocols to ensure synthetic success.
Part 1: Troubleshooting & Causality (FAQs)
Q1: My Wittig olefination of 2,3,4,6-tetra-O-benzyl-D-galactono-1,5-lactone yields less than 25% of the desired hept-1-enitol. What is causing the degradation?
Expert Insight & Causality: The traditional Wittig reagent (methylenetriphenylphosphorane) is highly basic. When applied to sugar lactones, the basic ylide deprotonates the acidic α-proton (C-2 position) of the lactone. This triggers a base-promoted β-elimination of the ring oxygen, leading to acyclic dienes and open-chain hept-1-enitol byproducts[2].
Actionable Solution: Switch to a non-basic, highly oxophilic methylenating agent such as the Petasis reagent (dimethyltitanocene) or the Tebbe reagent. These reagents operate via a titanium carbene intermediate that selectively attacks the carbonyl oxygen without inducing basic deprotonation, reliably increasing yields to >80%[3].
Q2: I successfully synthesized the perbenzylated hept-1-enitol, but global deprotection via Pd/C hydrogenation resulted in the complete loss of the exocyclic double bond. How can I preserve it?
Expert Insight & Causality: The target exocyclic enol ether is electron-rich and highly susceptible to catalytic hydrogenation. Standard palladium-on-carbon (Pd/C) under an H₂ atmosphere will indiscriminately reduce both the benzyl ethers and the target alkene, yielding the saturated 1-deoxy-heptitol derivative instead[3].
Actionable Solution: You must employ an orthogonal deprotection strategy. Use dissolving metal reduction (Birch conditions: Na/NH₃ at -78 °C), which selectively cleaves benzyl ethers via single-electron transfer while preserving isolated alkenes. Alternatively, utilize acetate protecting groups upstream, which can be smoothly removed via Zemplén transesterification (catalytic NaOMe in MeOH) leaving the double bond fully intact.
Q3: Why am I observing open-chain byproducts during the carbon-carbon bond formation steps of anhydro-aldose derivatives?
Expert Insight & Causality: Carbohydrate derivatives with leaving groups or ring oxygens β to a reactive center are highly prone to E1cB-like eliminations under basic conditions. For instance, coupling reactions of anhydro-aldose tosylhydrazones under basic conditions frequently divert from the expected C-glycoside pathway to form ring-opened 1-C-aryl-hept-1-enitols[2].
Actionable Solution: Maintain strictly neutral or mildly acidic conditions during coupling or olefination steps to prevent the fragmentation of the pyranose ring.
Part 2: Self-Validating Experimental Protocol
To avoid the pitfalls of basic Wittig conditions, the following protocol utilizes the Petasis reagent for the olefination of protected galactonolactones. Every step includes a validation checkpoint to ensure systemic integrity before proceeding.
Protocol: Petasis Olefination of Perbenzylated D-Galactono-1,5-lactone
Objective: Convert 2,3,4,6-tetra-O-benzyl-D-galactono-1,5-lactone to the corresponding exocyclic enol ether without epimerization or ring-opening.
Step 1: Preparation of the Active Titanium Carbene
Action: In a flame-dried Schlenk flask under argon, dissolve dimethyltitanocene (Petasis reagent, 2.5 equiv) in anhydrous toluene to a concentration of 0.2 M.
Causality: Toluene is preferred over THF to allow for the higher reaction temperatures (80 °C) required to drive the thermal decomposition of dimethyltitanocene into the active titanium carbene species.
Step 2: Olefination of the Galactonolactone
Action: Add 2,3,4,6-tetra-O-benzyl-D-galactono-1,5-lactone (1.0 equiv) to the solution. Heat the mixture in the dark at 80 °C for 14 hours.
Causality: The non-basic titanium carbene selectively attacks the lactone carbonyl, forming a titanacyclobutane intermediate that collapses into the exocyclic enol ether, completely bypassing the deprotonation of the acidic α-proton[3].
Step 3: System Validation & Checkpoint (CRITICAL)
Action: Quench the reaction with petroleum ether to precipitate titanium salts, filter through a pad of Celite, and concentrate the filtrate. Acquire crude ¹H and ¹³C NMR spectra.
Self-Validation Criteria: The reaction is deemed successful only if the ¹³C NMR shows the complete disappearance of the lactone carbonyl peak (~169 ppm) and the emergence of a quaternary enol carbon (~155 ppm) and a terminal exocyclic methylene carbon (~90 ppm). In ¹H NMR, you must observe two distinct doublets at ~4.40 ppm and 4.70 ppm (J ≈ 2.0 Hz), confirming the exocyclic double bond.
Step 4: Global Deprotection (Birch Reduction)
Action: Dissolve the validated protected enol ether in anhydrous THF/liquid NH₃ (1:3) at -78 °C. Add sodium metal chunks until a dark blue color persists for 15 minutes. Quench carefully with solid NH₄Cl.
Causality: This single-electron transfer mechanism selectively cleaves the benzyl ethers without reducing the critical exocyclic double bond, yielding the final 2,6-anhydro-1-deoxygalacto-hept-1-enitol[1].
Part 3: Quantitative Data & Yield Optimization
The choice of olefination reagent is the single most critical variable in determining the yield of the hept-1-enitol core. The table below summarizes the comparative efficiency of standard reagents.
Table 1: Comparison of Olefination Reagents for Hept-1-enitol Synthesis
Extreme moisture sensitivity leads to premature reagent quenching.
Petasis Reagent
Cp₂TiMe₂
Neutral
80 – 85%
Minimal; highly selective, avoids epimerization, and easier to handle[3].
Part 4: Mechanistic Workflow & Failure Points
The following diagram maps the logical pathways, ideal reagent choices, and common points of failure during the synthesis of 2,6-anhydro-1-deoxygalacto-hept-1-enitol.
Fig 1: Mechanistic workflow and failure points in hept-1-enitol synthesis.
Technical Support Center: HPLC Separation of 2,6-anhydro-1-deoxygalacto-hept-1-enitol
Welcome to the Application Support Center. As a Senior Application Scientist, I have developed this resource specifically for researchers and drug development professionals working with complex carbohydrate derivatives.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I have developed this resource specifically for researchers and drug development professionals working with complex carbohydrate derivatives.
2,6-anhydro-1-deoxygalacto-hept-1-enitol is a synthetic exo-glucal frequently utilized as a mechanistic probe and selective inhibitor for β-D-galactosidase 1. Due to its extreme polarity and the absence of an extended conjugated
π
-system, analyzing this compound via traditional High-Performance Liquid Chromatography (HPLC) often results in poor retention and baseline artifacts. This guide establishes field-proven, self-validating protocols to overcome these challenges.
Part 1: Troubleshooting & FAQs
Q1: Why does my sample elute in the void volume on a standard C18 reversed-phase column?Scientist's Insight: 2,6-anhydro-1-deoxygalacto-hept-1-enitol is highly hydrophilic. In Reversed-Phase (RP) chromatography, the hydrophobic C18 stationary phase cannot effectively partition the polar hydroxyl groups of the underivatized enitol.
Resolution: You must switch the chromatographic mode. Implement Hydrophilic Interaction Liquid Chromatography (HILIC) using an amide, polyacrylamide, or amino (NH2) bonded phase 2. HILIC utilizes a water-enriched layer immobilized on the polar stationary phase, allowing the polar enitol to partition effectively when using a high-organic mobile phase [[3]]().
Q2: I am using a UV detector at 210 nm, but my baseline is erratic and sensitivity is extremely poor. How can I improve detection?Scientist's Insight: The only chromophore in this molecule is the isolated double bond (enitol), which absorbs weakly near the UV cutoff of most HPLC solvents. This leads to severe baseline drift from mobile phase absorbance and poor signal-to-noise ratios.
Resolution: Abandon UV detection for underivatized carbohydrates. Instead, utilize a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) 4. CAD provides a uniform, mass-dependent response for non-volatile analytes and has been shown to be up to five times more sensitive than low-wavelength UV for these matrices 5.
Q3: Can I still use Reversed-Phase HPLC if my lab lacks a HILIC column or CAD detector?Scientist's Insight: Yes, but it requires pre-column derivatization. By reacting the enitol with acetic anhydride in pyridine, you generate 3,4,5,7-tetra-O-acetyl-2,6-anhydro-1-deoxy-D-galacto-hept-1-enitol (CAS: 62771-95-3) 6.
Resolution: Peracetylation masks the highly polar hydroxyl groups, significantly increasing the molecule's hydrophobicity to allow for robust C18 retention. Furthermore, the introduced ester carbonyls slightly improve UV detectability, though Refractive Index (RI) detection remains a viable alternative 7.
Part 2: Workflow & Experimental Protocols
HPLC Method Selection Decision Tree for 2,6-anhydro-1-deoxygalacto-hept-1-enitol
Protocol A: HILIC-CAD Method for Underivatized Enitol
Causality: This method preserves the native state of the enitol while leveraging CAD for high-sensitivity detection without relying on chromophores 8.
Column Selection: Install an Amino (NH2) or Polyacrylamide-modified silica column (e.g., 150 x 4.6 mm, 3 µm). Why? These phases prevent the irreversible adsorption sometimes seen with bare silica and provide excellent hydrogen-bonding sites for the carbohydrate.
Mobile Phase Preparation:
Solvent A: 10 mM Ammonium Acetate in LC-MS Grade Water (pH unadjusted, ~6.8). Why? The salt maintains a constant ionic strength in the aqueous enriched layer, ensuring reproducible partitioning and preventing peak tailing.
Solvent B: 100% LC-MS Grade Acetonitrile.
Gradient Conditions: Start at 85% B, hold for 2 mins, ramp to 60% B over 15 mins. Why? HILIC gradients run opposite to RP; they move from high organic (low elution strength) to high aqueous (high elution strength).
Detector Settings (CAD): Set the evaporator temperature to 35°C and the data collection rate to 10 Hz.
Sample Preparation: Dissolve the enitol in 75% Acetonitrile / 25% Water. Critical Step: Injecting a sample dissolved in 100% water will disrupt the localized HILIC partitioning layer at the column head, causing severe peak splitting.
Protocol B: Pre-Column Derivatization & RP-HPLC
Causality: For laboratories restricted to standard RP-HPLC-UV systems, peracetylation provides the necessary hydrophobicity for C18 retention 7.
Derivatization: Dissolve 1 mg of the enitol in 100 µL anhydrous dichloromethane. Add 100 µL of acetic anhydride and 10 µL of pyridine (catalyst).
Incubation: Heat the sealed vial at 60°C for 30 minutes to ensure complete tetra-O-acetylation.
Drying & Reconstitution: Evaporate the mixture under a gentle nitrogen stream to remove excess pyridine and unreacted anhydride. Reconstitute the residue in 1 mL of Acetonitrile.
Chromatography: Inject 10 µL onto a standard C18 column. Run an isocratic elution with 40% Water / 60% Acetonitrile at 1.0 mL/min. Detect via UV at 210 nm.
Part 3: Quantitative Method Comparison
To guide your method selection, the following table summarizes the expected quantitative performance parameters for the two methodologies based on validated carbohydrate analysis standards [[2]](), 4.
Parameter
Protocol A: HILIC-CAD (Underivatized)
Protocol B: RP-UV (Tetra-O-acetylated)
Primary Retention Mechanism
Hydrophilic Partitioning / Hydrogen Bonding
Hydrophobic Interaction
Limit of Detection (LOD)
~0.05 - 0.1 mg/L
~2.5 - 5.0 mg/L
Linear Dynamic Range
1 - 1000 mg/L (Non-linear, requires power-fit)
10 - 500 mg/L (Linear)
Sample Prep Time
< 5 minutes (Dilution only)
45 - 60 minutes (Reaction + Drying)
Run Time
15 - 20 minutes (Gradient equilibration needed)
10 minutes (Isocratic)
Susceptibility to Artifacts
Low (Native state preserved)
Moderate (Incomplete derivatization risks)
Part 4: Mechanistic Context - Why Analyze This Compound?
Understanding the biological fate of 2,6-anhydro-1-deoxygalacto-hept-1-enitol is essential for identifying chromatographic artifacts versus actual enzymatic products. In vitro, this compound acts as a substrate for
β
-D-galactosidase, which catalyzes its hydration into 1-deoxy-D-galacto-heptulose, or in the presence of glycerol, forms a transglycosylation product 9.
β-D-Galactosidase Catalyzed Conversion of 2,6-anhydro-1-deoxygalacto-hept-1-enitol
If you observe unexpected peaks during your HILIC-CAD analysis of biological assays, cross-reference their retention times against the hydrolysis and transglycosylation products mapped above.
References
Yuzwa, S. A., et al. / Brockhaus, M., et al. "Synthesis of Substituted Exo-Glucals via a Modified Julia Olefination and Identification as Selective
β
-Glucosidase Inhibitors / The conversion of 2,6-anhydro-1-deoxy-d-galacto-hept-1-enitol..." ResearchGate.1
Thermo Fisher Scientific. "Determination of Proteins and Carbohydrates by 2D HPLC (RPLC and HILIC) with Charged Aerosol and Ultraviolet Detection." Thermofisher.com. 5
Ikegami, T., et al. "Highly efficient analysis of underivatized carbohydrates using monolithic-silica-based capillary hydrophilic interaction (HILIC) HPLC." PubMed / Springer. 2
Brockhaus, M., & Lehmann, J. "The conversion of 2,6-anhydro-1-deoxy-d-galacto-hept-1-enitol into 1-deoxy-d-galacto-heptulose by
β
-d-galactosidase." OpenAIRE. 9
MDPI. "Hydrophilic Interaction Chromatography Coupled with Charged Aerosol Detection for Simultaneous Quantitation of Carbohydrates, Polyols and Ions in Food and Beverages." MDPI.com. 4
Fiehn Lab. "Highly efficient analysis of underivatized carbohydrates using monolithic-silica-based capillary hydrophilic interaction (HILIC)." UCDavis.edu. 8
KNAUER. "HILIC - Sugars and fructooligosaccharide analysis." LCMS.cz. 3
Benchchem. "High-performance liquid chromatography (HPLC) methods for 2-Heptadecanol." Benchchem.com. 7
Technical Support Center: Troubleshooting 2,6-Anhydro-1-deoxygalacto-hept-1-enitol Solubility
Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals struggling with the solubility of 2,6-anhydro-1-deoxygalacto-hept-1-enitol in organic solve...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals struggling with the solubility of 2,6-anhydro-1-deoxygalacto-hept-1-enitol in organic solvents.
As a highly polar, polyhydroxylated C-glycoside derivative[1], this compound forms a rigid intermolecular hydrogen-bonding lattice. While it dissolves readily in water or specialized ionic liquids[2], it predictably crashes out of standard organic solvents (e.g., dichloromethane, tetrahydrofuran, ethyl acetate) required for downstream synthetic coupling or oxidation. This guide provides field-proven, mechanistically grounded strategies to overcome these solubility barriers.
Quantitative Solubility & Partitioning Data
Before altering your workflow, consult the solubility profiles below to select the most efficient state for your target compound.
Derivative State
Solvent Compatibility
Est. Lipophilicity (LogP)
Primary Use Case & Causality
Unprotected Enitol
Water, MeOH, DMF, DMSO
< 0 (Hydrophilic)
Enzymatic Assays: Maintains native hydrogen-bonding required for β-D-galactosidase recognition[1].
Per-Acetylated
DCM, EtOAc, THF, Toluene
~1.5 - 2.5
Standard Synthesis: Esters mask OH donors, breaking the crystal lattice. Yields highly soluble CAS 62771-95-3[3].
Per-Benzylated
DCM, THF, Ether, Toluene
~4.0 - 5.0
Harsh Conditions: Ethers provide extreme lipophilicity and resist nucleophilic attack during complex total synthesis[4].
Per-Silylated (TBS)
Hexanes, DCM, Ether
> 5.0 (Highly Lipophilic)
Orthogonal Workflows: Massive steric bulk forces solubility in non-polar alkanes; cleavable via fluoride ions[5].
Solubilization Strategy Decision Matrix
Fig 1. Decision matrix for solubilizing polyhydroxylated glycals in organic workflows.
Q1: Why does 2,6-anhydro-1-deoxygalacto-hept-1-enitol crash out of DCM immediately upon addition?A: The molecule contains multiple free hydroxyl groups that act as both hydrogen-bond donors and acceptors. In non-polar solvents like DCM, the energetic cost of breaking the compound's self-associating crystal lattice is not offset by solvent-solute interactions. To dissolve it without derivatization, you must use highly polar aprotic solvents (e.g., DMF, DMSO) that can act as strong hydrogen-bond acceptors to disrupt the lattice[2].
Q2: I need to perform a reaction in DCM, but my enitol won't dissolve. Can I use a co-solvent system?A: Yes. We recommend a DMF/DCM (1:4 v/v) solvent blending approach .
Causality: The DMF aggressively solvates the enitol by hydrogen-bonding with the free hydroxyls, while the DCM maintains the overall dielectric constant required for your specific organic reaction. Caution: Ensure your reagents are compatible with DMF, as it can coordinate with and deactivate certain Lewis acid catalysts.
Section B: Chemical Derivatization (Protecting Groups)
Q3: What is the most reliable way to permanently increase its organic solubility for multi-step synthesis?A: Global protection of the hydroxyl groups is the gold standard in carbohydrate chemistry[4]. By converting the hydroxyls into esters or ethers, you eliminate hydrogen-bond donors and drastically increase lipophilicity. For 2,6-anhydro-1-deoxygalacto-hept-1-enitol, per-acetylation yields the highly pure 3,4,5,7-tetra-O-acetyl derivative (CAS 62771-95-3)[3], which is freely soluble in DCM, EtOAc, and even moderate alkanes.
Q4: How do I choose between Acetylation and Silylation for my workflow?A:
Acetylation (Ac₂O/Pyridine): Best for general organic solubility. Acetates are robust and withstand mild acidic/basic conditions. However, they participate in neighboring group participation (NGP), which dictates stereochemistry if you functionalize the anomeric center later[4].
Silylation (e.g., TBSCl/Imidazole): Adds massive steric bulk and lipophilicity. Silyl ethers are excellent if you need orthogonal deprotection later (e.g., using TBAF)[5], or if you want to utilize "light fluorous" silyl tags to act as purification handles[6].
This protocol converts the insoluble enitol into the highly organic-soluble tetra-O-acetyl derivative[3].
Fig 2. Self-validating workflow for the per-acetylation of hept-1-enitol derivatives.
Step-by-Step Methodology:
Suspension: Suspend 1.0 eq of 2,6-anhydro-1-deoxygalacto-hept-1-enitol in anhydrous pyridine (0.2 M).
Causality: Pyridine acts as both the solvent and the stoichiometric base to neutralize the acetic acid byproduct. Initially, the mixture will be a cloudy suspension.
Activation: Cool the flask to 0 °C. Add a catalytic amount of DMAP (0.1 eq), followed by dropwise addition of Acetic Anhydride (Ac₂O, 5.0 eq).
Causality: DMAP is a hyper-nucleophilic catalyst that forms a highly reactive N-acylpyridinium intermediate, accelerating the acetylation before the sensitive glycal double bond can undergo side reactions.
Solubilization: Remove the ice bath and stir at room temperature for 4 hours.
Validation Check (Self-Validating Step): The reaction mixture will transition from an opaque suspension to a completely transparent, homogeneous solution. This visual cue confirms the disruption of the hydrogen-bonding lattice and successful derivatization.
Quench & Extract: Pour the mixture over crushed ice to hydrolyze excess Ac₂O. Extract with DCM (3x). Wash the organic layer with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.
Analytical Validation: Dry over Na₂SO₄ and concentrate. Run an IR spectrum; the broad -OH stretch at ~3300 cm⁻¹ must be completely absent, replaced by a sharp ester carbonyl peak at ~1740 cm⁻¹.
If you must react the unprotected enitol with an electrophile in an organic solvent, use a biphasic PTC system.
Step-by-Step Methodology:
Biphasic Setup: Dissolve the enitol in a minimal amount of Water (aqueous phase). Dissolve your organic electrophile in DCM (organic phase). Combine the two phases (1:1 v/v).
Catalyst Addition: Add 0.2 eq of Tetrabutylammonium bromide (TBAB) and a base (e.g., NaOH if alkylating).
Causality: TBAB is an amphiphilic salt. The lipophilic tetrabutylammonium cation pairs with the deprotonated enitol alkoxide in the aqueous layer, creating a charge-neutral, lipophilic ion pair that physically shuttles across the phase boundary into the DCM layer to react[4].
Agitation: Stir vigorously (>800 rpm).
Validation Check: The reaction rate is strictly dependent on the interfacial surface area. If stirring stops, the reaction halts immediately. Monitor the organic layer via LC-MS to confirm product formation without the starting material ever fully dissolving in the bulk DCM.
References
[3] CAS No. 62771-95-3, 3,4,5,7-tetra-O-acetyl-2,6-anhydro-1-deoxy-D-galacto-hept-1-enitol Suppliers. LookChem. 3
[1] Brockhaus, M., & Lehmann, J. (1977). The conversion of 2,6-anhydro-1-deoxy-d-galacto-hept-1-enitol into 1-deoxy-d-galacto-heptulose by β-d-galactosidase. Carbohydrate Research. 1
[5] Protecting Groups & Carbohydrates Notes. Alchemyst. 5
[2] Solubility of various carbohydrates in organic solvents/ILs. ResearchGate. 2
[6] Protective group strategies in carbohydrate and peptide chemistry. Leiden University. 6
[4] Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. 4
reducing impurities in 2,6-anhydro-1-deoxygalacto-hept-1-enitol crystallization
Technical Support Center: Crystallization & Impurity Management for 2,6-Anhydro-1-deoxy-D-galacto-hept-1-enitol Welcome to the Technical Support Center for the isolation and purification of 2,6-anhydro-1-deoxy-D-galacto-...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Crystallization & Impurity Management for 2,6-Anhydro-1-deoxy-D-galacto-hept-1-enitol
Welcome to the Technical Support Center for the isolation and purification of 2,6-anhydro-1-deoxy-D-galacto-hept-1-enitol. As a highly specialized exo-glycal, this compound serves as a critical mechanism-based inhibitor and substrate analog used in the study of β-D-galactosidase and related lysosomal enzymes 1. However, the exocyclic enol ether moiety at the anomeric center introduces unique thermodynamic instabilities, making downstream crystallization highly prone to impurity generation and phase-separation issues 2.
This guide provides field-proven, causality-driven troubleshooting protocols to help researchers achieve >99% purity during crystallization.
Troubleshooting Guide & FAQs
Q1: My crystallized product consistently shows contamination with 1-deoxy-D-galacto-heptulose. What is the mechanistic cause, and how do I prevent this?Causality: The primary degradation pathway for exo-glycals is the acid-catalyzed hydration of the exocyclic double bond 2. Even trace amounts of acidity in the crystallization solvent (e.g., dissolved CO₂ forming carbonic acid, or residual silica from upstream chromatography) will protonate the electron-rich enol ether. This generates a transient oxocarbenium ion that is rapidly trapped by ambient water, resulting in the ring-opened or hemiacetal ketose (1-deoxy-D-galacto-heptulose) 1.
Solution:
Solvent Anhydridity: Ensure all crystallization solvents (e.g., ethyl acetate, hexanes) are rigorously dried over 3Å molecular sieves.
Matrix Neutralization: Introduce 0.1% (v/v) triethylamine (TEA) into the primary dissolution solvent. This creates a slightly alkaline microenvironment that effectively quenches electrophilic attack on the anomeric double bond, shutting down the hydration pathway.
Q2: During cooling, the solution "oils out" (undergoes liquid-liquid phase separation) instead of forming discrete crystals. How can I force nucleation?Causality: "Oiling out" occurs when the supersaturation curve crosses the metastable liquid-liquid phase boundary before reaching the crystal nucleation zone. In the synthesis of exo-glycals via modified Julia olefination or Ramberg-Bäcklund rearrangements, lipophilic impurities (such as unreacted sulfones or lactones) often remain. These impurities depress the melting point of the solute and alter the activity coefficient of the exo-glycal in the solvent, favoring a coacervate (oil) phase rather than a crystalline lattice.
Solution:
Pre-Crystallization Polish: Run the crude mixture through a short basic alumina plug to strip residual sulfones before attempting crystallization.
Thermal Profiling: Avoid crash-cooling. Use a controlled linear cooling ramp (-0.5 °C/min) and introduce a seed crystal at the upper boundary of the metastable zone (typically around 15 °C for EtOAc/Hexane systems) to bypass the oiling-out boundary.
Q3: How do I separate stereoisomeric or anomeric impurities formed during the synthesis?Causality: While 2,6-anhydro-1-deoxy-D-galacto-hept-1-enitol has a terminal methylene (thus lacking E/Z geometric isomerism at the double bond), upstream synthesis can yield anomeric epimers if the elimination step is not strictly stereocontrolled 3.
Solution: Exo-glycals exhibit distinct solubility profiles compared to their saturated or endocyclic counterparts due to the planar geometry of the anomeric sp² carbon. Anti-solvent crystallization using a highly non-polar anti-solvent (like heptane) selectively precipitates the target exo-glycal while leaving epimeric impurities dissolved in the mother liquor.
Quantitative Data: Impurity Profiling in Exo-Glycal Crystallization
¹H NMR (Shift of olefinic signals to ~5.0-6.0 ppm)
Avoid prolonged heating; crystallize at <20 °C.
Standard Operating Procedure: Optimized Anti-Solvent Crystallization
This self-validating protocol is designed to maximize yield while chemically protecting the sensitive exo-glycal moiety from degradation.
Step 1: Dissolution & Stabilization
Transfer the crude 2,6-anhydro-1-deoxy-D-galacto-hept-1-enitol to a dry, round-bottom flask purged with Argon.
Dissolve the crude solid in minimal anhydrous Ethyl Acetate (EtOAc) (approx. 3 mL/g of crude).
Critical Step: Add 0.1% (v/v) Triethylamine (TEA) to the EtOAc. Verify the solution is clear; if particulate matter is present, perform a polish filtration through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites.
Step 2: Anti-Solvent Titration
Maintain the solution at 25 °C under gentle stirring (150 rpm).
Begin dropwise addition of anhydrous Hexanes (anti-solvent).
Continue addition until the solution reaches the cloud point (faint, persistent opalescence).
Add just enough EtOAc (1-2 drops) to clear the solution, establishing the exact boundary of the metastable zone.
Step 3: Seeding & Controlled Nucleation
Introduce 0.1% (w/w) pure seed crystals of 2,6-anhydro-1-deoxy-D-galacto-hept-1-enitol.
Initiate a controlled cooling ramp of -0.5 °C/min down to 4 °C. Do not crash cool, as this promotes oiling out and traps lactone impurities in the crystal lattice.
Step 4: Isolation & Desiccation
Filter the resulting white crystalline suspension via vacuum filtration using a pre-chilled Büchner funnel.
Wash the filter cake with 2 column volumes of ice-cold Hexanes containing 0.05% TEA.
Dry the crystals under high vacuum (<1 mbar) at room temperature for 12 hours. Store desiccated at -20 °C.
Process Visualization
Workflow for 2,6-anhydro-1-deoxygalacto-hept-1-enitol crystallization and impurity exclusion.
References
Brockhaus, M., & Lehmann, J. (1977). "The conversion of 2,6-anhydro-1-deoxy-D-galacto-hept-1-enitol into 1-deoxy-D-galacto-heptulose by β-D-galactosidase.
Nicolas, C., et al. (2004). "Synthesis and Uses of exo-Glycals.
Yang, W., et al. (2002). "Stereochemistry in the Synthesis and Reaction of exo-Glycals.
Technical Support Center: Optimizing Enzymatic Cleavage of 2,6-anhydro-1-deoxygalacto-hept-1-enitol
Prepared by: Senior Application Scientist, Gemini Division This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the enzymatic cleavage of 2,6-anhy...
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the enzymatic cleavage of 2,6-anhydro-1-deoxygalacto-hept-1-enitol. Our goal is to provide a foundational understanding, practical troubleshooting advice, and robust protocols to empower you to optimize your reaction conditions, thereby increasing efficiency and ensuring reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the enzymatic processing of anhydro sugars.
Q1: What class of enzymes is responsible for cleaving 2,6-anhydro-1-deoxygalacto-hept-1-enitol?
A: The enzymatic cleavage of this substrate is primarily accomplished by Glycoside Hydrolases (GHs) , also known as glycosidases. These enzymes specialize in hydrolyzing glycosidic bonds. While the specific enzyme for 2,6-anhydro-1-deoxygalacto-hept-1-enitol must be empirically determined, studies on analogous compounds like 2,6-anhydro-1-deoxy-D-gluco-hept-1-enitol show activity from α-glucosidases, β-glucosidases, and exo-α-glucanases. The choice of enzyme will depend on the stereochemistry of the linkage to be cleaved.
Q2: What is the underlying mechanism of the enzymatic cleavage reaction?
A: Glycoside hydrolases typically operate via one of two major mechanisms, resulting in either net retention or inversion of the anomeric configuration. The most common mechanism for retaining enzymes is a two-step, double-displacement reaction .
Glycosylation: A nucleophilic residue (typically aspartate or glutamate) in the enzyme's active site attacks the anomeric carbon of the hept-1-enitol substrate. This forms a covalent glycosyl-enzyme intermediate and displaces the aglycon (the leaving group).
Deglycosylation: A water molecule, activated by an acid/base catalytic residue, attacks the anomeric carbon of the intermediate, hydrolyzing it and releasing the cleaved sugar product. The enzyme is regenerated in its original state.
Optimizing the reaction time requires ensuring both of these steps proceed efficiently.
Q3: What are the critical factors that influence the reaction rate?
A: The rate of enzymatic reactions is sensitive to several environmental and compositional factors. The key parameters to control are:
pH: The pH of the reaction buffer affects the ionization state of the catalytic amino acid residues in the active site. Deviations from the optimal pH can drastically reduce or eliminate enzyme activity.
Temperature: Reaction rates generally increase with temperature until an optimum is reached. Beyond this point, the enzyme begins to denature, leading to a rapid loss of activity.
Enzyme Concentration: Under non-saturating substrate conditions, the reaction rate is directly proportional to the enzyme concentration.
Substrate Concentration: The reaction rate increases with substrate concentration until the enzyme's active sites become saturated (Vmax). At this point, increasing the substrate concentration further will not increase the reaction rate.
Presence of Inhibitors/Activators: Metal ions, salts, or reaction byproducts can either inhibit or, in some cases, enhance enzyme activity. For example, the accumulation of the cleaved sugar product can sometimes lead to product inhibition.
Q4: How can I accurately monitor the progress of the cleavage reaction?
A: To optimize reaction time, you need a reliable method to measure the reaction rate. This is typically done by quantifying the disappearance of the substrate or the appearance of the product over time. Common analytical techniques include:
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the substrate and product.
Gas Chromatography-Mass Spectrometry (GC-MS): Often requires derivatization of the sugars but provides high sensitivity and structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Allows for direct monitoring of the reaction mixture and structural confirmation of the products.
Section 2: Troubleshooting Guide for Suboptimal Reactions
This guide is designed to help you diagnose and resolve common issues encountered during the enzymatic cleavage process.
Q1: My reaction is extremely slow or appears to have stalled. What are the likely causes?
A: A slow or stalled reaction is the most common issue and can usually be traced back to one of the following factors:
Suboptimal Reaction Conditions:
pH: Verify the pH of your reaction buffer. An incorrect pH is a primary cause of poor enzyme performance. The optimal pH for many glycosidases is in the slightly acidic to neutral range, but this is highly enzyme-dependent.
Temperature: Ensure your incubator or water bath is calibrated and maintaining the correct temperature. Even a small deviation from the optimal temperature can significantly impact the reaction rate.
Enzyme Inactivity:
Improper Storage: Enzymes are sensitive biomolecules. Check if the enzyme was stored at the recommended temperature and if it has exceeded its shelf life.
Degradation: Repeated freeze-thaw cycles or contamination can lead to enzyme degradation. Consider using a fresh aliquot of the enzyme.
Incorrect Reagent Concentrations:
Enzyme: The enzyme concentration may be too low. The reaction rate is often limited by the amount of available catalyst.
Substrate: If the substrate concentration is far below the enzyme's Michaelis constant (Km), the reaction rate will be slow.
Presence of Inhibitors:
Buffer Components: Some buffer components or additives (e.g., EDTA chelating essential metal ions for certain enzymes) can be inhibitory.
Substrate Purity: Impurities from the substrate synthesis or purification process could be inhibiting the enzyme.
Q2: The reaction rate is fast initially but then slows down significantly, resulting in a low final yield. What is happening?
A: This "n"-shaped kinetic profile is a classic sign of one of two phenomena:
Product Inhibition: The product of the cleavage reaction may be binding to the enzyme's active site, acting as a competitive inhibitor and preventing further substrate binding. This is common in glycosidase-catalyzed reactions. To mitigate this, you could try removing the product from the reaction mixture as it is formed, if feasible.
Enzyme Instability: The reaction conditions (e.g., pH or temperature) may be optimal for initial activity but cause the enzyme to lose stability and denature over a prolonged period. If you suspect this, running the reaction at a slightly lower temperature might preserve the enzyme's lifespan, leading to a higher overall yield.
Q3: I am observing significant batch-to-batch variability in my reaction times. How can I improve consistency?
A: Inconsistent results typically point to a lack of control over one or more experimental variables. Perform a systematic review of your workflow:
Reagent Preparation: Ensure buffers are prepared fresh and the pH is accurately measured for every experiment. Use calibrated pipettes to ensure consistent concentrations.
Enzyme Handling: Aliquot your enzyme stock upon arrival to avoid multiple freeze-thaw cycles. Always mix the enzyme stock gently before use, as it can settle during storage.
Temperature Control: Verify that the temperature of your reaction vessel is consistent and accurate.
Substrate Quality: Ensure the purity and concentration of your substrate are consistent across batches.
Q4: I suspect a competing reaction is occurring. Is this possible?
A: Yes. Many glycoside hydrolases can catalyze both hydrolysis (cleavage using water) and transglycosylation (transferring the sugar moiety to an acceptor other than water). If your reaction mixture contains other potential acceptor molecules, or if the water activity is low, the enzyme might be favoring the transglycosylation reaction, which would consume your substrate without producing the desired cleavage product. Analyzing your reaction mixture for unexpected, higher molecular weight products can help diagnose this issue. Increasing the water content in the reaction can shift the equilibrium towards hydrolysis.
Section 3: Experimental Protocols & Data
Protocol 1: Step-by-Step Workflow for Determining Optimal pH
Prepare Buffers: Prepare a series of buffers (e.g., 50 mM citrate, phosphate, Tris) covering a wide pH range (e.g., 4.0, 5.0, 6.0, 7.0, 8.0, 9.0).
Set Up Reactions: In separate microtubes, set up identical reactions, each with a different buffer. Each reaction should contain:
Buffer (to final volume)
Substrate (2,6-anhydro-1-deoxygalacto-hept-1-enitol) at a fixed concentration.
Enzyme (at a fixed concentration).
Incubate: Place all tubes in a temperature-controlled environment (e.g., 37°C) and start the reactions simultaneously by adding the enzyme.
Sample and Quench: At regular time intervals (e.g., 5, 10, 20, 30 minutes), take an aliquot from each reaction tube and stop the reaction immediately (e.g., by adding a strong acid/base or by heat inactivation).
Analyze: Analyze the quenched samples using your chosen analytical method (e.g., HPLC) to determine the amount of product formed.
Determine Rate: Calculate the initial reaction rate for each pH value. The pH that yields the highest rate is the optimum.
Protocol 2: Step-by-Step Workflow for Determining Optimal Temperature
Prepare Master Mix: Prepare a master mix containing the optimal buffer (determined from Protocol 1) and the substrate.
Set Up Reactions: Aliquot the master mix into separate reaction tubes.
Equilibrate Temperature: Place the tubes in separate heating blocks or water baths set to a range of temperatures (e.g., 25°C, 35°C, 45°C, 55°C, 65°C, 75°C). Allow the tubes to equilibrate for 5 minutes.
Initiate and Incubate: Start the reactions by adding a fixed amount of enzyme to each tube.
Sample and Quench: As in the pH protocol, take and quench samples at regular intervals.
Analyze and Determine Rate: Analyze the samples to determine the initial reaction rate at each temperature. The temperature that provides the highest rate is the optimum.
Data Summary: Typical Reaction Conditions for Glycoside Hydrolases
The following table provides a summary of typical conditions for common glycoside hydrolases. Note that these are representative values and the optimal conditions for your specific enzyme and substrate must be determined empirically.
Parameter
Typical Range
Rationale
pH
4.5 - 7.5
Optimal pH is critical for maintaining the ionization state of catalytic residues in the active site.
Temperature
30°C - 60°C
Balances increased kinetic energy with the risk of thermal denaturation of the enzyme.
Enzyme Conc.
0.1 - 10 µM
Should be optimized to achieve a desirable reaction rate without being wasteful of the enzyme.
Substrate Conc.
1 - 10x Km
A concentration above the Michaelis constant (Km) ensures the enzyme is operating near its maximal velocity (Vmax).
Buffer System
Citrate, Phosphate, MES
Should have a pKa close to the desired pH to provide stable buffering capacity.
Section 4: Visual Diagrams
Enzymatic Cleavage Mechanism
Caption: The two-step mechanism for a retaining glycoside hydrolase.
Troubleshooting Workflow for Slow Reactions
Caption: A decision tree for diagnosing and solving slow enzymatic reactions.
References
Hehre, E. J., et al. (1982). Factors determining steric course of enzymic glycosylation reactions: glycosyl transfer products formed from 2,6-anhydro-1-deoxy-D-gluco-hept-1-enitol by alpha-glucosidases and an inverting exo-alpha-glucanase. Biochemistry, 21(13), 3090-3097. [Link]
ResearchGate. (n.d.). Reaction mechanisms. Glycosylation of a glycoside hydrolase forms a... [Link]
Hehre, E. J., et al. (1980). Scope and mechanism of carbohydrase action.
Reference Data & Comparative Studies
Validation
validation of 1-deoxy-D-galacto-heptulose formation from 2,6-anhydro-1-deoxygalacto-hept-1-enitol
Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide Executive Summary The synthesis and validation of 1-deoxy-D-galacto-heptulose represents a critical benchmark i...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Scientists, and Drug Development Professionals
Content Type: Publish Comparison Guide
Executive Summary
The synthesis and validation of 1-deoxy-D-galacto-heptulose represents a critical benchmark in carbohydrate chemistry, particularly for elucidating the catalytic mechanisms of glycosidases and developing transition-state analogs for drug discovery. This guide objectively compares two distinct methodologies for generating this target ketose: the biocatalytic hydration of 2,6-anhydro-1-deoxy-D-galacto-hept-1-enitol by β-D-galactosidase, and the traditional multi-step chemical synthesis starting from β-D-galactopyranosyl cyanide. By evaluating the mechanistic rationale and experimental performance of both routes, researchers can select the optimal protocol based on requirements for stereoselectivity, yield, and environmental impact.
Mechanistic Overview & Rationale
Enzymatic Hydration (Biocatalytic Route)
The use of 2,6-anhydro-1-deoxy-D-galacto-hept-1-enitol as a substrate for β-D-galactosidase (e.g., from E. coli) is rooted in its structural mimicry of the natural galactopyranosyl oxocarbenium transition state[1][2]. As demonstrated in the foundational studies by , the enzyme protonates the electron-rich exocyclic enolic double bond of the enitol.
The Causality of Stereocontrol: This protonation generates a transient oxocarbenium ion intermediate directly at the active site. The enzyme's precise active site architecture sterically hinders random solvent interactions and dictates the exact trajectory of the incoming water molecule. This stereospecific nucleophilic attack ensures strict stereocontrol, yielding exclusively 1-deoxy-D-galacto-heptulose. This mechanism is inherently self-validating; the strict formation of a single epimer proves the enzyme's capacity to process enolic substrates via an oxocarbenium intermediate[2].
Chemical Synthesis (Traditional Route)
Conversely, the chemical synthesis relies on organometallic carbon-carbon bond formation. As outlined by , the process involves the nucleophilic addition of a methyl Grignard reagent (CH₃MgI) to the nitrile group of a protected 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl cyanide[3][4]. Following the formation of an intermediate imine salt, acidic hydrolysis yields the corresponding ketose. While this method allows for large-scale preparative production, the causality of its design requires rigorous protection-deprotection strategies to prevent the Grignard reagent from violently quenching against free hydroxyl groups, thereby increasing the overall step count and reducing atom economy.
Pathway Visualization
Fig 1: Comparison of enzymatic hydration vs. chemical synthesis of 1-deoxy-D-galacto-heptulose.
Protocol A: Enzymatic Hydration of 2,6-anhydro-1-deoxy-D-galacto-hept-1-enitol
Rationale: This protocol uses physiological conditions to leverage the natural catalytic machinery of β-D-galactosidase, ensuring high stereofidelity without the need for protecting groups.
Substrate Preparation: Dissolve 10 mM of 2,6-anhydro-1-deoxy-D-galacto-hept-1-enitol in 50 mM sodium phosphate buffer (pH 7.0) containing 1 mM MgCl₂.
Self-Validation Step: Run a baseline HPLC or TLC to confirm substrate purity before enzyme addition. This ensures that any ketose detected post-reaction is a direct product of enzymatic hydration, not a pre-existing artifact.
Enzyme Addition: Add purified E. coli β-D-galactosidase (approx. 5 U/mL final concentration) to the substrate solution.
Incubation: Incubate the reaction mixture at 37°C. Monitor the reaction progress via TLC (eluent: ethyl acetate/methanol/water) or HPLC equipped with a Refractive Index (RI) detector.
Reaction Termination: Once the enitol is consumed (typically 2-4 hours), terminate the reaction by heating the mixture at 95°C for 5 minutes to denature the enzyme.
Purification & Validation: Centrifuge at 10,000 x g to remove denatured protein, then lyophilize the supernatant. Validate the formation of 1-deoxy-D-galacto-heptulose using ¹H and ¹³C NMR spectroscopy.
Self-Validation Step: Look for the characteristic ketose anomeric carbon shift (~98-100 ppm) and the terminal methyl group protons. The complete disappearance of the enitol double-bond proton signals (typically around 4.5-5.0 ppm) confirms 100% conversion.
Protocol B: Chemical Synthesis via β-D-Galactopyranosyl Cyanide
Rationale: A classic organometallic approach for carbon-carbon bond formation. It requires strict anhydrous conditions to prevent the Grignard reagent from prematurely quenching.
Grignard Addition: Under a strict inert argon atmosphere, dissolve 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl cyanide in anhydrous THF. Slowly add a 3.0 M solution of methylmagnesium iodide (CH₃MgI) in diethyl ether dropwise at 0°C.
Imine Formation: Allow the reaction to warm to room temperature and stir for 12 hours to ensure complete conversion of the nitrile to the intermediate imine salt.
Hydrolysis & Deprotection: Carefully quench the reaction with cold 1M HCl. Reflux the mixture for 2 hours. Causality: The acidic reflux serves a dual purpose—it hydrolyzes the imine to the target ketone and simultaneously cleaves the O-acetyl protecting groups.
Neutralization & Extraction: Neutralize the aqueous layer with Amberlite IRA-400 (OH⁻ form) resin. Filter the resin and concentrate the filtrate under reduced pressure.
Purification & Validation: Purify the crude product via silica gel column chromatography. Validate structural integrity via High-Resolution Mass Spectrometry (HRMS) and 2D NMR (HSQC/HMBC) to definitively map the connectivity of the newly formed methyl ketone group to the galactose ring.
References
Brockhaus, M., & Lehmann, J. (1977). The conversion of 2,6-anhydro-1-deoxy-D-galacto-hept-1-enitol into 1-deoxy-D-galacto-heptulose by β-D-galactosidase. Carbohydrate Research, 53(1), 21-31.[Link]
Coxon, B., & Fletcher, H. G. (1964). The Structure of 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl Cyanide and Some Derivatives Therefrom. Synthesis of 1-Deoxy-D-galacto-heptulose. Journal of the American Chemical Society, 86(5), 922-926.[Link]
A Comparative Analysis of the Reactivity of 2,6-Anhydro-1-deoxygalacto-hept-1-enitol and Gluco-hept-1-enitol: A Guide for Researchers
For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth comparative analysis of the chemical reactivity of two structurally related unsaturated carbohydrates:...
Author: BenchChem Technical Support Team. Date: April 2026
For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth comparative analysis of the chemical reactivity of two structurally related unsaturated carbohydrates: 2,6-anhydro-1-deoxygalacto-hept-1-enitol and gluco-hept-1-enitol. This document explores the nuanced differences in their reactivity profiles, stemming from their distinct stereochemistry and conformational constraints, and offers practical insights for their application in synthesis.
The field of carbohydrate chemistry continually presents complex and fascinating challenges in the synthesis of bioactive molecules. Among the versatile building blocks available, unsaturated sugar derivatives, or glycals, stand out for their utility in constructing complex glycosidic linkages and introducing diverse functionalities. This guide focuses on a comparative analysis of two such seven-carbon glycals: 2,6-anhydro-1-deoxy-D-galacto-hept-1-enitol and D-gluco-hept-1-enitol. While both are extended-chain glycals, their subtle structural distinctions, particularly the stereochemistry at the C4 position and the presence of a 2,6-anhydro bridge in the galacto isomer, lead to significant differences in their reactivity. Understanding these differences is paramount for their strategic deployment in synthetic endeavors.
Structural and Stereoelectronic Considerations: The Root of Divergent Reactivity
The reactivity of glycals is predominantly dictated by the electron-rich double bond between C1 and C2, making them susceptible to electrophilic attack.[1][2] However, the facial selectivity of this attack and the stability of the ensuing intermediates are profoundly influenced by the overall stereochemistry and conformational rigidity of the molecule.
D-gluco-hept-1-enitol , in its protected form, is expected to adopt a half-chair conformation, similar to its well-studied hexose counterpart, D-glucal. In this conformation, the substituents at C3, C4, and C5 are in pseudo-equatorial or pseudo-axial orientations, which influences the steric accessibility of the double bond faces.
In stark contrast, 2,6-anhydro-1-deoxy-D-galacto-hept-1-enitol possesses a rigid bicyclic system due to the 2,6-anhydro bridge. This bridge locks the pyranoid ring into a more constrained conformation, significantly altering the spatial disposition of the hydroxyl groups and the accessibility of the double bond.[3] The reactivity of anhydro sugars is largely determined by the size and position of the anhydro ring, which can introduce ring strain and modify the electronic properties of the molecule.[3]
The critical difference between the gluco and galacto configurations lies in the stereochemistry at the C4 position. In the gluco isomer, the C4 hydroxyl group (or its protected form) is equatorial, whereas in the galacto isomer, it is axial. This seemingly minor change has profound stereoelectronic consequences that ripple through the molecule, affecting the stability of transition states and the preferred trajectories of attacking reagents.[4][5]
Comparative Reactivity Analysis: Electrophilic Additions and Cycloadditions
The divergent structural features of these two hept-1-enitols manifest in their reactivity towards various reagents. Below, we analyze their expected behavior in two key classes of reactions for glycals: electrophilic additions and cycloadditions.
Electrophilic Addition Reactions
Electrophilic addition is a cornerstone of glycal chemistry.[2][6][7][8] The reaction is initiated by the attack of an electrophile on the C1-C2 double bond, typically leading to the formation of a carbocationic intermediate at C2, which is then trapped by a nucleophile.
A pertinent case study is the epoxidation of the corresponding hexose glycals, D-glucal and D-galactal, with reagents like dimethyldioxirane (DMDO). Studies have shown that the epoxidation of per-O-benzylated D-glucal proceeds with high stereoselectivity to yield the corresponding α-epoxide. In contrast, the epoxidation of per-O-benzylated D-galactal can lead to different stereochemical outcomes depending on the reaction conditions and protecting groups.[9][10][11] This difference is attributed to the directing influence of the substituents on the pyranoid ring, particularly the orientation of the group at C4.
For our hept-1-enitol targets, we can extrapolate these findings. The more flexible gluco-hept-1-enitol is likely to react similarly to D-glucal, with the stereochemical outcome being influenced by the substituents on the extended carbon chain. The rigid 2,6-anhydro-D-galacto-hept-1-enitol, however, presents a different scenario. The locked conformation will likely lead to a highly stereoselective reaction, with the electrophile attacking from the less sterically hindered face.
Reaction Type
Reagent
Expected Outcome for 2,6-Anhydro-1-deoxygalacto-hept-1-enitol
Expected Outcome for Gluco-hept-1-enitol
Key Differentiating Factors
Epoxidation
m-CPBA, DMDO
High facial selectivity due to rigid conformation.
Facial selectivity dependent on protecting groups and conformation.
Conformational rigidity of the anhydro-bridged system.
Halogenation
Br2, I2
Stereospecific anti-addition, potentially with high facial selectivity.
Stereospecific anti-addition, facial selectivity may be lower.
Steric hindrance from the locked conformation.
Hydroboration-Oxidation
1. BH3-THF; 2. H2O2, NaOH
Syn-addition, likely with high facial control.
Syn-addition, with facial selectivity influenced by substituents.
Conformational constraints of the bicyclic system.
Cycloaddition Reactions
Glycals can also participate as dienophiles or dienes in cycloaddition reactions, providing a powerful tool for the construction of complex cyclic systems.[1][9][11][12] The stereochemical outcome of these reactions is highly dependent on the frontier molecular orbitals (HOMO and LUMO) of the reacting partners and the steric environment around the double bond.
In Diels-Alder reactions , where the glycal acts as a dienophile, the facial selectivity of the diene's approach will be different for our two target molecules. The rigid, boat-like conformation of the 2,6-anhydro-D-galacto-hept-1-enitol will present a distinct steric profile compared to the more flexible half-chair of the D-gluco-hept-1-enitol. This will likely lead to the formation of different diastereomeric products.
Similarly, in [2+2] cycloadditions , the approach of the ketene or isocyanate will be governed by the steric and electronic factors of the glycal. The differing orientation of the C4 substituent in the gluco and galacto isomers is expected to influence the transition state energies and thus the product distribution.[13]
Experimental Protocols
To facilitate further research and direct comparison, we provide detailed, step-by-step methodologies for key experiments.
Synthesis of Protected Hept-1-enitols
Protocol 1: Synthesis of a Protected D-gluco-hept-1-enitol Derivative
This protocol is adapted from the synthesis of 3,4,5,6,7-penta-O-acetyl-1,2-dideoxy-1-nitro-D-gluco-hept-1-enitol.[4][5]
Step 1: Nitromethane Condensation with D-Glucose. D-glucose is condensed with nitromethane in the presence of a base (e.g., sodium methoxide) to yield 1-deoxy-1-nitro-D-glycero-D-gulo-heptitol and its D-glycero-D-ido-heptitol epimer.
Step 2: Acetylation. The resulting nitroheptitols are per-acetylated using acetic anhydride in pyridine.
Step 3: Elimination. The per-acetylated 1-deoxy-1-nitroheptitols are treated with a base (e.g., DBU) to induce elimination of nitrous acid, affording the desired 3,4,5,6,7-penta-O-acetyl-1,2-dideoxy-1-nitro-D-gluco-hept-1-enitol.
Protocol 2: Proposed Synthesis of a Protected 2,6-Anhydro-1-deoxy-D-galacto-hept-1-enitol Derivative
A synthetic route to the title compound has not been explicitly detailed in the literature. However, a plausible approach can be designed based on established methods for the synthesis of anhydro sugars and C-glycosides. A potential starting material could be a suitably protected D-galactose derivative.
Dissolve the protected hept-1-enitol (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
Cool the solution to -78 °C in a dry ice/acetone bath.
Slowly add a solution of bromine (1.1 equivalents) in DCM to the reaction mixture with stirring.
Monitor the reaction by thin-layer chromatography (TLC).
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
Allow the mixture to warm to room temperature and separate the organic layer.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Analyze the product(s) by NMR spectroscopy to determine the stereochemical outcome of the addition.
Visualizing Reaction Pathways
To better illustrate the concepts discussed, the following diagrams depict key reaction pathways and structural relationships.
Figure 1: A simplified depiction of the electrophilic addition pathway for both hept-1-enitols, highlighting the influence of conformational restriction on the stereochemical outcome.
Figure 2: A conceptual diagram illustrating the expected differences in stereochemical outcomes for Diels-Alder reactions involving the two hept-1-enitols as dienophiles.
Conclusion
The comparative analysis of 2,6-anhydro-1-deoxy-D-galacto-hept-1-enitol and D-gluco-hept-1-enitol reveals that their reactivity is a finely tuned interplay of stereochemistry and conformational constraints. The presence of the 2,6-anhydro bridge in the galacto isomer imparts significant rigidity, leading to a higher degree of stereocontrol in reactions at the C1-C2 double bond compared to its more flexible gluco counterpart. The axial versus equatorial orientation of the C4 substituent further differentiates their electronic and steric profiles.
For synthetic chemists, the choice between these two building blocks will depend on the desired stereochemical outcome. The 2,6-anhydro-D-galacto-hept-1-enitol is a promising candidate for reactions where high diastereoselectivity is paramount. Conversely, the D-gluco-hept-1-enitol may offer access to a broader range of diastereomers or be more amenable to certain reaction conditions due to its greater conformational flexibility.
Further experimental studies are warranted to fully elucidate the reactivity profiles of these intriguing seven-carbon glycals. The protocols provided herein offer a starting point for such investigations, which will undoubtedly contribute to the expanding toolkit of carbohydrate chemistry and the development of novel therapeutics.
References
Novel Heterocycloaddition Reaction of Glycals. The Journal of Organic Chemistry. [Link]
Synthesis of D-glycero-D-gulo-heptose, D-glycero-D-ido-heptose, and 2-deoxy-D-gluco-heptose from D-glucose. Canadian Journal of Chemistry. [Link]
Stereoelectronic effects impact glycan recognition. Proceedings of the National Academy of Sciences. [Link]
[4 + 2] Cycloaddition of azodicarboxylate and glycals: a novel and simple method for the preparation of 2-amino-2-deoxy carbohydrates. Journal of the American Chemical Society. [Link]
Synthesis of 1,5-Anhydro-d-glycero-d-gluco-heptitol Derivatives as Potential Inhibitors of Bacterial Heptose Biosynthetic Pathways. ResearchGate. [Link]
[2+2] Cycloadditions of Methylene exo-Glycals: Synthesis of Glycopyranosylidene-Spiro-Azetidine-2-ones (β-Lactams) and Cyclobutanones. ResearchGate. [Link]
Direct epoxidation of D-glucal and D-galactal derivatives with in situ generated DMDO. Carbohydrate Research. [Link]
Direct epoxidation of D-glucal and D-galactal derivatives with in situ generated DMDO. PubMed. [Link]
Cycloadditions as a Sweet Route to 'Double C-Glycosylation'. PMC. [Link]
Highly Efficient Synthesis of Ketoheptoses. Organic Letters. [Link]
Synthesis and solution conformational analysis of 2,3-anhydro-3-C-[(1R)-2,6-anhydro-1-deoxy-1-fluoro-D-glycero-D-gulo-heptitol-1-C-yl]-beta-D-gulo-furanose: first example of a monofluoromethylene-linked C-disaccharide. PubMed. [Link]
The synthesis of 1-acetamido-2,6-anhydro-1,7-deoxy-L-glycero-L-galactitol (N-[β-L-fucopyranosylomethyl]-acetamide) and related derivatives. Scholarly Commons. [Link]
Density functional conformational study of 2-O-sulfated 3,6 anhydro-alpha-D-galactose and of neo-kappa- and iota-carrabiose molecules in gas phase and water. ResearchGate. [Link]
Scope and mechanism of carbohydrase action. Stereospecific hydration of 2,6-anhydro-1-deoxy-D-gluco-hept-1-enitol catalyzed by alpha- and beta-glucosidases and an inverting exo-alpha-glucanase. PubMed. [Link]
Anhydro Sugars: Chemistry and Reactivity. Scribd. [Link]
Synthesis of L-glucose and L-galactose derivatives from D-sugars. Chinese Chemical Letters. [Link]
Large-Scale Conformational Changes of FhaC Provide Insights Into the Two-Partner Secretion Mechanism. Frontiers in Molecular Biosciences. [Link]
Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy. MDPI. [Link]
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Ch 6: Electrophilic Addition. University of Calgary. [Link]
Deoxy-sugars. Part XXV. Structure and reactivity of anhydro-sugars. Part II. Derivatives of 3 : 6-anhydro-D-mannose, 3 : 6-anhydro-2-deoxy-D-galactose, and 3 : 6-anhydro-2-deoxy-D-glucose. Journal of the Chemical Society. [Link]
Structure and reactivity of anhydro-sugars. Part III. An interpretation of some reactions of 3 : 6-anhydro-D-hexoses. Journal of the Chemical Society (Resumed). [Link]
How to differentiate between glucose and galactose In NMR ?. ResearchGate. [Link]
Synthesis of some derivatives of 6-amino-1,5-anhydro-6-deoxy-D-glucitol and 2-amino-1,5-anhydro-2-deoxy-D-glucitol. PubMed. [Link]
Electrophilic Addition Reactions. La Salle University. [Link]
Selective NMR observation of inhibitor and sugar binding to the galactose-H+ symport protein GalP, of Escherichia coli. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]
Unravelling Glycobiology by NMR Spectroscopy. IntechOpen. [Link]
Synthesis of 2-amino-1,2-dideoxy-D-galactitol hydrochloride and 5-amino-1,4-anhydro-5,6-dideoxy-L-galactitol hydrochloride. PubMed. [Link]
Electrophilic Addition Reactions of Alkenes. Chemistry Steps. [Link]
ChemInform Abstract: Syntheses of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enonic Acid (KDN2en) and Its Hydrogenation Products. ResearchGate. [Link]
mass spectrometry validation of 2,6-anhydro-1-deoxygalacto-hept-1-enitol reaction products
An in-depth technical analysis for researchers, analytical scientists, and drug development professionals. Executive Summary The exo-glycal 2,6-anhydro-1-deoxy-D-galacto-hept-1-enitol serves as a critical mechanistic pro...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical analysis for researchers, analytical scientists, and drug development professionals.
Executive Summary
The exo-glycal 2,6-anhydro-1-deoxy-D-galacto-hept-1-enitol serves as a critical mechanistic probe for understanding the catalytic pathways of
β
-D-galactosidase[1]. Unlike standard glycosides, the enolic double bond of this substrate undergoes an enzyme-catalyzed hydration to yield 1-deoxy-D-galacto-heptulose [2]. In the presence of alternative nucleophiles, such as glycerol, the enzyme facilitates a transglycosylation reaction to form glyceryl 2,6-anhydro-1-deoxy-
β
-D-galacto-heptuloside [2].
Because these carbohydrate reaction products lack strong chromophores and exhibit high polarity, mass spectrometry (MS) is the gold standard for their validation[3]. However, the choice of MS platform—whether Liquid Chromatography-Electrospray Ionization (LC-ESI-MS/MS) or Gas Chromatography-Electron Ionization (GC-EI-MS)—drastically impacts the integrity of the data. This guide objectively compares these analytical alternatives, providing field-proven, self-validating protocols to ensure scientific rigor in your glycobiology workflows.
Mechanistic Overview of the Enzymatic Reaction
To design an effective MS validation strategy, one must first understand the causality of the reaction.
β
-D-galactosidase protonates the exocyclic double bond of the enitol, generating a transient oxocarbenium-like intermediate[1]. The nucleophilic attack by water or an alcohol (e.g., glycerol) dictates the final product[2].
Enzymatic conversion of 2,6-anhydro-1-deoxygalacto-hept-1-enitol by β-D-galactosidase.
Platform Comparison: LC-ESI-MS/MS vs. GC-EI-MS vs. MALDI-TOF
Selecting the correct MS platform requires balancing the need for structural elucidation against the risk of sample degradation during preparation[4].
LC-ESI-MS/MS (HILIC): The premier choice for kinetic studies. It allows for the direct injection of quenched aqueous reaction mixtures. Because carbohydrates ionize poorly in positive mode without a charge carrier, monitoring sodium adducts
[M+Na]+
is highly recommended.
GC-EI-MS: Unmatched for unambiguous structural and linkage analysis, but requires rigorous derivatization (oximation followed by silylation) to volatilize the highly polar heptulose[4].
MALDI-TOF MS: Ideal for high-throughput screening of the heavier transglycosylation products, though it suffers from matrix interference in the low mass range (<400 Da), making it less suitable for the primary hydration product[3].
Performance Comparison Matrix
Analytical Feature
LC-ESI-MS/MS (Q-TOF / QqQ)
GC-EI-MS (Quadrupole)
MALDI-TOF MS
Sample Preparation
Minimal (Dilute & Shoot)
Extensive (Lyophilization + Derivatization)
Moderate (Matrix co-crystallization)
Ionization Method
Soft (ESI) - Intact
[M+Na]+
Hard (EI) - Extensive fragmentation
Soft (MALDI) - Intact
[M+Na]+
Chromatography
HILIC (Hydrophilic Interaction)
Capillary GC (e.g., DB-5MS)
None (Direct spotting)
Primary Use Case
Reaction kinetics, intact mass
Structural elucidation, isomer resolution
Rapid qualitative screening
LOD (Limit of Detection)
Low femtomole
Low picomole
High femtomole
Key Limitation
Isobaric isomers may co-elute
Derivatization artifacts can occur
Poor quantitation, matrix noise <400 m/z
Self-Validating Experimental Protocols
As an application scientist, I emphasize that a protocol is only as good as its internal controls. The following methodologies are designed with built-in causality to prevent false positives.
Causality Check: Enzymatic reactions must be quenched instantaneously to preserve the exact ratio of hydration vs. transglycosylation products. Heat denaturation can degrade labile hemiketals; therefore, cold solvent precipitation is required.
Initiation: Incubate 10 mM 2,6-anhydro-1-deoxy-D-galacto-hept-1-enitol with 0.5 U/mL
β
-D-galactosidase in 50 mM sodium phosphate buffer (pH 7.0) at 37°C[1]. For transglycosylation, include 10% (v/v) glycerol[2].
Time-Course Sampling: Extract 50 µL aliquots at 0, 10, 30, and 60 minutes.
Quenching: Immediately inject the aliquot into 200 µL of ice-cold methanol (-20°C). Why: Methanol instantly precipitates the enzyme without thermal degradation of the heptulose product.
Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C. Recover the supernatant for downstream MS analysis.
Protocol B: LC-ESI-MS/MS (HILIC) Workflow
Causality Check: Standard C18 columns cannot retain highly polar carbohydrates. Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a water-rich layer on the stationary phase to partition polar analytes effectively.
Column: Amide-bonded HILIC column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm).
Mobile Phase:
Solvent A: 10 mM Ammonium formate in Water (pH 3.0).
Solvent B: 0.1% Formic acid in Acetonitrile.
Gradient: Start at 90% B, linearly decrease to 50% B over 10 minutes to elute the polar heptulose and heptuloside.
MS Detection (Positive ESI):
Monitor the sodium adduct of 1-deoxy-D-galacto-heptulose:
[M+Na]+
at m/z 215.05.
Monitor the transglycosylation product (glyceryl heptuloside):
[M+Na]+
at m/z 289.09.
Protocol C: GC-EI-MS Derivatization Workflow
Causality Check: Reducing sugars like 1-deoxy-D-galacto-heptulose exist in dynamic equilibrium between cyclic hemiketal and open-chain forms. Direct silylation yields multiple confusing peaks. Oximation locks the sugar in the open-chain form prior to silylation, yielding a single, quantifiable peak[4].
Lyophilization: Freeze-dry 100 µL of the quenched reaction supernatant to absolute dryness. (Water destroys silylation reagents).
Oximation: Add 50 µL of Methoxyamine-HCl (20 mg/mL in anhydrous pyridine). Incubate at 60°C for 2 hours.
Silylation: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS. Incubate at 60°C for 1 hour.
Analysis: Inject 1 µL into the GC-MS (split ratio 1:10). The EI fragmentation pattern (70 eV) will yield characteristic mass losses (e.g., -15 Da for methyl, -89 Da for OTMS) allowing for precise structural mapping of the heptulose backbone.
Analytical Workflow Visualization
Divergent sample preparation workflows for LC-MS/MS and GC-MS validation.
Conclusion & Recommendations
For routine validation and kinetic profiling of 2,6-anhydro-1-deoxygalacto-hept-1-enitol reaction products, LC-ESI-MS/MS utilizing a HILIC stationary phase is the superior choice due to its minimal sample preparation and high sensitivity to intact molecular adducts. However, if novel transglycosylation acceptors are used and the regiochemistry of the resulting glycosidic bond must be unambiguously assigned, orthogonal validation via GC-EI-MS (following rigorous two-step derivatization) is scientifically mandatory[4].
References
exo-Glycal Chemistry: General Aspects and Synthetic Applications for Biochemical Use. ResearchGate. Available at:[Link]
ChemInform Abstract: Synthesis of Substituted Exo-Glucals via a Modified Julia Olefination and Identification as Selective
β
-Glucosidase Inhibitors. ResearchGate. Available at:[Link]
Some Findings in Transgalactosylations Employing Modified Donor Substrates. ResearchGate. Available at:[Link]
Formal Glycosylation of Quinones with exo-Glycals Enabled by Iron-Mediated Oxidative Radical–Polar Crossover. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
From Potential Prebiotic Synthons to Useful Chiral Scaffolds: A Synthetic and Structural Reinvestigation of 2-Amino-Aldononitriles. PMC - NIH. Available at:[Link]
Comparative Guide: β-Galactosidase Cleavage Rates of 2,6-Anhydro-1-deoxygalacto-hept-1-enitol vs. Standard Galactosides
Executive Summary As a cornerstone enzyme in molecular biology and drug development, Escherichia coli LacZ β-galactosidase (β-gal) is universally recognized for its ability to rapidly hydrolyze standard galactosides such...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a cornerstone enzyme in molecular biology and drug development, Escherichia coli LacZ β-galactosidase (β-gal) is universally recognized for its ability to rapidly hydrolyze standard galactosides such as lactose, ONPG, and X-Gal[1]. However, when evaluating enzyme kinetics, transition-state stabilization, and active-site architecture, researchers rely on specialized mechanistic probes.
One such critical probe is 2,6-anhydro-1-deoxy-D-galacto-hept-1-enitol , an exo-glycal derivative featuring an exocyclic enolic double bond. Unlike standard substrates that undergo rapid hydrolysis, this exo-glycal undergoes a highly specific, enzyme-catalyzed hydration[2]. This guide objectively compares the cleavage/hydration rates, mechanistic pathways, and experimental applications of this exo-glycal against standard galactosides, providing actionable protocols for kinetic validation.
Mechanistic Causality: Hydrolysis vs. Hydration
To understand the drastic difference in cleavage rates, we must examine the causality driven by the enzyme's active site architecture. In E. coli β-galactosidase, the catalytic machinery relies on a double-displacement mechanism driven by two key glutamic acid residues: Glu-461 (acid/base catalyst) and Glu-537 (nucleophile)[1].
Standard Galactosides (ONPG, Lactose): The reaction is triggered by Glu-461 donating a proton to the glycosidic oxygen. This highly favorable protonation facilitates the rapid departure of the aglycone leaving group (e.g., o-nitrophenol for ONPG)[1]. Glu-537 simultaneously attacks the anomeric carbon, forming a transient covalent galactosyl-enzyme intermediate that is quickly hydrolyzed by water.
2,6-Anhydro-1-deoxygalacto-hept-1-enitol (Exo-Glycal): This substrate lacks a conventional glycosidic leaving group. Instead, the enzyme is forced to protonate the electron-rich exocyclic enolic double bond[2]. This protonation triggers the formation of an oxocarbenium ion intermediate at C2, which is subsequently attacked by water to yield 1-deoxy-D-galacto-heptulose [2].
The Kinetic Consequence: Protonating a carbon-carbon double bond to force hydration is energetically far more demanding than protonating a glycosidic oxygen. Consequently, the exo-glycal acts as a "slow substrate" or reversible inhibitor[3]. Its conversion rate is orders of magnitude lower than ONPG, making it an invaluable tool for trapping intermediates and mapping the proton-donating trajectory of glycosidases without the reaction running to completion instantaneously.
Reaction Pathway Visualization
Divergent catalytic pathways of β-galactosidase: Hydrolysis of ONPG vs. Hydration of exo-glycal.
Comparative Kinetic Data
The following table summarizes the quantitative performance differences between the exo-glycal and standard galactoside alternatives.
Substrate
Reaction Type
Leaving Group
Relative Rate (
kcat
)
Primary Application
ONPG
Hydrolysis
o-Nitrophenol
Very Fast (~600 s⁻¹)
High-throughput colorimetric reporter assays
Lactose
Hydrolysis / Transgalactosylation
Glucose
Fast (~60 s⁻¹)
Natural metabolic substrate / nutritional studies
X-Gal
Hydrolysis
5-bromo-4-chloro-3-hydroxyindole
Moderate
Blue/white colony screening in cloning
2,6-Anhydro-1-deoxygalacto-hept-1-enitol
Hydration
None (Double bond protonation)
Very Slow (< 1 s⁻¹)
Mechanistic probe, transition-state mapping
Self-Validating Experimental Protocol: Measuring Hydration vs. Hydrolysis
To accurately compare these drastically different cleavage rates, standard colorimetric assays are insufficient for the exo-glycal. The following protocol utilizes a self-validating, orthogonal approach: it uses spectrophotometry to establish the enzyme's baseline hydrolytic competence, competitive inhibition to prove the exo-glycal binds the active site, and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) to directly quantify the silent hydration product.
Causality: Because the hydration of the exo-glycal is slow, it will act as a competitive inhibitor against ONPG[3]. Measuring this inhibition proves the compound is interacting with the catalytic residues.
Pre-incubate 10 nM β-galactosidase with varying concentrations (0.1 mM to 5.0 mM) of 2,6-anhydro-1-deoxygalacto-hept-1-enitol for 10 minutes at 25°C.
Initiate the reaction by adding 2 mM ONPG.
Record the reduced rate of o-nitrophenol formation at 420 nm. Plot the initial velocities to calculate the apparent
Ki
of the exo-glycal.
Step 3: Direct Hydration Measurement via HPAEC-PAD
Causality: To calculate the true
kcat
of the hydration reaction, we must directly measure the formation of 1-deoxy-D-galacto-heptulose[2].
Incubate a higher concentration of enzyme (1 µM β-galactosidase) with 5 mM 2,6-anhydro-1-deoxygalacto-hept-1-enitol in Reaction Buffer at 25°C. (Note: Higher enzyme concentration is required due to the slow turnover rate).
Extract 100 µL aliquots at
t=0,30,60,
and
120
minutes.
Immediately quench the reaction by boiling the aliquots for 5 minutes at 95°C to denature the enzyme.
Centrifuge at 15,000 x g for 10 minutes to pellet the denatured protein.
Inject the supernatant into an HPAEC-PAD system equipped with a CarboPac PA1 column.
Quantify the 1-deoxy-D-galacto-heptulose peak against a known standard curve to determine the linear rate of product formation, yielding the hydration
kcat
.
A Senior Application Scientist's Guide to the Validation of Ring Transformation Products from 2,6-Anhydro-1-deoxygalacto-hept-1-enitol
Introduction: From a Versatile Heptenitol to Complex Bicyclic Scaffolds In the landscape of modern medicinal chemistry and drug development, carbohydrate-based molecules offer a rich source of stereochemically complex sc...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: From a Versatile Heptenitol to Complex Bicyclic Scaffolds
In the landscape of modern medicinal chemistry and drug development, carbohydrate-based molecules offer a rich source of stereochemically complex scaffolds. Among these, 2,6-anhydro-1-deoxygalacto-hept-1-enitol stands out as a versatile starting material. Its inherent reactivity allows for a variety of ring transformation reactions, leading to the synthesis of novel bicyclic and polycyclic structures, such as pyranopyrans.[1][2][3] These products are of significant interest as they can mimic natural glycosides and act as inhibitors for enzymes like glycosidases, holding potential as therapeutic agents.[4][5]
However, the very chemical transformations that make this heptenitol derivative so valuable also introduce significant analytical challenges. The formation of new stereocenters and strained ring systems means that rigorous and unambiguous structural validation is not just a matter of good practice—it is a prerequisite for any further investigation into biological activity. An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies and the costly pursuit of non-viable lead compounds.
This guide provides a comparative overview of the essential analytical techniques for the validation of these complex carbohydrate derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind experimental choices to ensure scientific integrity and trustworthiness in your results.
The Analytical Imperative: A Multi-Technique Approach
No single analytical technique can provide a complete picture of these intricate molecules. A robust validation strategy relies on the synergistic use of several orthogonal methods. The primary challenge lies in unequivocally determining not only the chemical constitution and connectivity but also the relative and absolute stereochemistry of the newly formed bicyclic products. The conformation of these strained rings, which can deviate significantly from ideal chair forms, further complicates the analysis and is often critical for biological function.[6][7]
Below, we compare the core methodologies, outlining their specific contributions to the validation workflow.
Visualizing the Validation Workflow
The journey from a crude reaction mixture to a fully validated product follows a logical sequence of purification and characterization steps. Each step provides a clearer picture of the molecule's identity and purity.
Caption: A typical experimental workflow for the purification and structural validation of novel bicyclic carbohydrate derivatives.
Comparative Analysis of Core Validation Techniques
The selection of analytical methods should be guided by the specific information required at each stage of the investigation. While chromatographic techniques are paramount for purification and purity assessment, spectroscopic methods are the cornerstones of structural elucidation.
Technique
Primary Information
Sensitivity
Sample Requirement
Key Advantage
Primary Limitation
HPLC
Purity, Isomer Separation, Quantification
Moderate to High
~µg-mg (liquid)
Excellent for resolving complex mixtures and isomers.[8][9][10]
Provides limited structural information on its own.
Mass Spectrometry (MS)
Molecular Weight, Elemental Formula
Very High
~ng-µg (liquid/solid)
Unambiguous molecular weight determination; coupled with LC for complex mixtures.[11][12]
Cannot distinguish between isomers without chromatography or fragmentation studies.
NMR Spectroscopy
3D Structure, Connectivity, Stereochemistry
Low
~mg (in solution)
The most powerful tool for determining detailed molecular structure in solution.[13][14][15]
Spectra can be complex; coupling constants in strained rings can be misleading.[7]
X-Ray Crystallography
Absolute Configuration, Conformation
N/A
High-quality single crystal
Provides the definitive, unambiguous 3D structure.[6][7]
Requires a suitable crystal, which may be difficult or impossible to obtain.
In-Depth Methodologies & Experimental Protocols
High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper
Expertise & Experience: For carbohydrate derivatives, which often lack strong UV chromophores, traditional HPLC with UV detection is of limited use. The choice of both column and detector is critical. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the mode of choice for these polar compounds. When coupled with detectors like Refractive Index (RI), Evaporative Light Scattering (ELS), or Mass Spectrometry (MS), HPLC becomes a powerful tool for purity assessment and isomer separation.[11]
Trustworthiness: A single sharp peak in an optimized HPLC run is a strong indicator of a pure compound. Co-injection with starting materials can confirm the absence of unreacted precursors.
Detailed Experimental Protocol (HPLC-MS):
Column Selection: An ACQUITY UPLC BEH Amide column (or similar HILIC phase) is recommended for its stability and excellent resolving power for polar analytes.[11]
Sample Preparation: Dissolve approximately 1 mg of the purified product in 1 mL of a 50:50 acetonitrile/water mixture. Filter through a 0.22 µm syringe filter.
Mobile Phase:
Solvent A: Water + 0.1% formic acid (for improved ionization in MS)
Solvent B: Acetonitrile + 0.1% formic acid
Gradient Elution:
Start with a high percentage of Solvent B (e.g., 95%) to ensure retention on the HILIC column.
Run a linear gradient over 10-15 minutes to a lower percentage of Solvent B (e.g., 40%).
Hold for 2-3 minutes before re-equilibrating the column at the initial conditions.
Flow Rate: 0.3 - 0.5 mL/min for a standard analytical column.
Detection: Couple the HPLC system to an ESI-MS detector operating in positive ion mode to obtain the mass-to-charge ratio ([M+H]⁺ or [M+Na]⁺) for the eluting peak(s).
Mass Spectrometry (MS): The Molecular Weight Authority
Expertise & Experience: High-Resolution Mass Spectrometry (HRMS), typically using ESI-Orbitrap or TOF analyzers, is indispensable. It provides a highly accurate mass measurement, allowing for the confident determination of the elemental formula. This is the first and most fundamental step in confirming that the desired ring transformation has occurred and that no unexpected additions or eliminations have taken place.
Trustworthiness: An observed mass that matches the calculated mass for the expected product to within 5 ppm provides very strong evidence for the proposed molecular formula.
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
Infusion: Infuse the sample solution directly into the Electrospray Ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).
Ionization Mode: Start with positive ion mode, as carbohydrate derivatives readily form adducts with protons ([M+H]⁺) or sodium ions ([M+Na]⁺).
Mass Analyzer: Acquire data in high-resolution mode.
Data Analysis: Compare the exact mass of the most abundant ion in the isotopic cluster with the calculated theoretical mass for the proposed chemical formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Architect
Expertise & Experience: NMR is the most powerful technique for elucidating the detailed three-dimensional structure of these molecules in solution. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments is required to piece together the structural puzzle.
¹H NMR: Provides information on the number and environment of protons. Coupling constants (J-values) can indicate the dihedral angles between protons, helping to define stereochemistry.
¹³C NMR: Shows the number of unique carbon atoms.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for establishing connectivity across quaternary carbons and heteroatoms.
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, essential for determining relative stereochemistry and conformation.
Causality Behind Experimental Choices: For rigid bicyclic systems, the Karplus relationship between coupling constants and dihedral angles can often define stereochemistry. However, ring strain in these transformation products can lead to unusual bond angles and conformations, making coupling constants unreliable for definitive assignment.[7] In such cases, NOESY data becomes more critical, and final confirmation may require X-ray crystallography.
Detailed Experimental Protocol (NMR Analysis):
Sample Preparation: Dissolve 5-10 mg of the highly purified sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or CD₃OD). Ensure the sample is free of particulate matter.
1D Spectra Acquisition:
Acquire a standard ¹H NMR spectrum.
Acquire a proton-decoupled ¹³C NMR spectrum.
2D Spectra Acquisition:
Acquire a phase-sensitive DQF-COSY or gradient-selected COSY spectrum.
Acquire a gradient-selected HSQC spectrum optimized for one-bond J(CH) of ~145 Hz.
Acquire a gradient-selected HMBC spectrum with the long-range coupling delay optimized for 8-10 Hz.
Acquire a 2D NOESY or ROESY spectrum with a mixing time of 300-800 ms to observe through-space correlations.
Data Analysis: Systematically analyze the spectra, starting with assigning spin systems from the COSY, linking them via HMBC correlations, and confirming stereochemistry with NOESY data.
X-Ray Crystallography: The Unambiguous Final Word
Expertise & Experience: When NMR data is ambiguous or when the absolute configuration must be known with certainty (a common requirement in drug development), single-crystal X-ray diffraction is the gold standard. It provides a precise 3D map of the atoms in the crystal lattice, revealing bond lengths, bond angles, and both relative and absolute stereochemistry without ambiguity.[6][7]
Trustworthiness: A successfully solved crystal structure is considered definitive proof of the molecular structure.
Detailed Experimental Workflow:
Crystal Growth: This is often the most challenging step. The purified compound must be induced to form a single, well-ordered crystal. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened.
Crystal Selection & Mounting: A suitable crystal is selected under a microscope and mounted on the diffractometer.
Data Collection: The crystal is cooled in a stream of nitrogen gas, and X-ray diffraction data are collected as the crystal is rotated.
Structure Solution & Refinement: The collected data are processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.
Logical Interdependence of Analytical Techniques
The information gleaned from these techniques is not isolated. Each method builds upon the others to create a self-validating system for structural confirmation.
Caption: Logical relationship between core analytical techniques and the structural information they provide for validation.
Conclusion
The validation of ring transformation products from 2,6-anhydro-1-deoxygalacto-hept-1-enitol requires a meticulous, multi-pronged analytical approach. While chromatography confirms purity, it is the synergistic combination of high-resolution mass spectrometry and a comprehensive suite of NMR experiments that forms the backbone of structural elucidation. For cases where NMR data is inconclusive or when absolute stereochemical proof is required for regulatory or patent purposes, single-crystal X-ray crystallography serves as the ultimate arbiter. By understanding the strengths and limitations of each technique and the causal logic behind their application, researchers can confidently and accurately characterize these novel, high-value molecules, paving the way for their successful application in drug discovery and beyond.
References
ANALYSIS OF CARBOHYDRATES. (n.d.). Retrieved from a food science course material page.
Analysis of monosaccharides and oligosaccharides - Analytical Techniques in Aquaculture Research. (n.d.). Retrieved from an aquaculture research website.
Direct Experimental Characterization of a Bridged Bicyclic Glycosyl Dioxacarbenium Ion by 1H and 13C NMR Spectroscopy: Importance of Conformation on Participation by Distal Esters. PMC. (n.d.).
Analysis of Carbohydrates by UltraPerformance Liquid Chromatography and Mass Spectrometry. Waters Corporation. (n.d.).
Crystal structures of three bicyclic carbohydrate derivatives. PMC. (2016, December 1).
Crystal structures of three bicyclic carbohydrate derivatives. IUCr Journals. (n.d.).
Factors determining steric course of enzymic glycosylation reactions: glycosyl transfer products formed from 2,6-anhydro-1-deoxy-D-gluco-hept-1-enitol by alpha-glucosidases and an inverting exo-alpha-glucanase. PubMed. (n.d.).
Unravelling the Sweet Mysteries: Methods for Analysing Carbohydrates in Honey. (n.d.). Retrieved from an editorial on honey analysis.
Application of NMR Spectroscopy and LC-NMR/MS to the Identification of Carbohydrates in Beer. Journal of Agricultural and Food Chemistry - ACS Publications. (2003, July 10).
Synthesis of Pyranopyrans Related to Diplopyrone and Evaluation as Antibacterials and Herbicides. PubMed. (2020, September 16).
Scope and mechanism of carbohydrase action. Stereospecific hydration of 2,6-anhydro-1-deoxy-D-gluco-hept-1-enitol catalyzed by alpha- and beta-glucosidases and an inverting exo-alpha-glucanase. PubMed. (1980, July 22).
Synthesis, conformational analysis and glycosidase inhibition of bicyclic nojirimycin C-glycosides based on an octahydrofuro[3,2-b]pyridine motif. PubMed. (2021, December 20).
Synthesis of Pyranopyrans Related to Diplopyrone and Evaluation as Antibacterials and Herbicides | Request PDF. ResearchGate. (n.d.).
Synthesis of Highly Oxygenated Bicyclic Carbasugars. Remarkable Difference in the Reactivity of the d-gluco and d-xylo- Derived Trienes. MDPI. (2020, July 24).
Scheme 1. Preparation of pyranopyran derivatives.ResearchGate. (n.d.).
N-2 Alkylated analogues of aza-galactofagomine as potential inhibitors of β-glucosidase. (n.d.). Retrieved from a supplementary material document of a chemical society.
The cyclization of the 3,6-anhydro-galactose ring of iota-carrageenan is catalyzed by two D-galactose-2,6-sulfurylases in the red alga Chondrus crispus. PubMed. (2009, November 15).
Methyltransferases from RiPP pathways: shaping the landscape of natural product chemistry. (2024, July 18). Retrieved from a review article on methyltransferases.
Synthesis and evaluation of carbagalactosyl 1,2-aziridines and -epoxides as glycosidase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
Navigating the Glycoside Hydrolase Active Site: A Comparative Guide to the Binding Affinity of 2,6-Anhydro-1-deoxygalacto-hept-1-enitol
For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the binding characteristics of 2,6-anhydro-1-deoxygalacto-hept-1-enitol, a molecule of sign...
Author: BenchChem Technical Support Team. Date: April 2026
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the binding characteristics of 2,6-anhydro-1-deoxygalacto-hept-1-enitol, a molecule of significant interest in the study of glycoside hydrolases (GHs). As Senior Application Scientist, this document is structured to offer not just a review of existing data, but to provide a foundational understanding of the principles and methodologies crucial for evaluating such interactions. We will delve into the mechanistic underpinnings of GH inhibition, the rationale behind experimental design for affinity studies, and present the available data within a comparative framework.
Introduction: The Dynamic World of Glycoside Hydrolases and the Quest for Specific Inhibitors
Glycoside hydrolases are a vast and essential class of enzymes that catalyze the hydrolysis of glycosidic bonds, playing critical roles in myriad biological processes from digestion and nutrient acquisition to cellular signaling and pathogenesis.[1] The Carbohydrate-Active enZymes (CAZy) database classifies these enzymes into over 135 families based on sequence similarity, reflecting their diverse structures and substrate specificities.[1]
Most glycoside hydrolases operate through one of two general mechanisms, both involving two key carboxylic acid residues in the active site: one acting as a general acid/base and the other as a nucleophile (in retaining enzymes) or a general base (in inverting enzymes).[2] The transition states in these reactions are typically highly charged, transient species with significant oxocarbenium ion character.[3][4] This fleeting state is bound with extraordinary affinity by the enzyme, with predicted dissociation constants in the femtomolar range.[3][4] Consequently, stable molecules that mimic the geometry and charge of this transition state are expected to be potent and specific inhibitors.[3][4][5]
2,6-anhydro-1-deoxygalacto-hept-1-enitol and its isomers represent a class of unsaturated sugar derivatives that have been investigated as potential transition-state mimics for glycoside hydrolases. Their endocyclic double bond flattens the pyranose ring, potentially mimicking the sp²-hybridized anomeric carbon of the oxocarbenium ion-like transition state.
Understanding 2,6-Anhydro-1-deoxy-hept-1-enitols: Structure and Rationale as Transition-State Analogs
The core structure of 2,6-anhydro-1-deoxy-hept-1-enitol is a seven-carbon sugar analog with an internal anhydro bridge and a double bond between C1 and C2. The "galacto" configuration specifies the stereochemistry of the hydroxyl groups.
Caption: 2D representation of 2,6-anhydro-1-deoxygalacto-hept-1-enitol.
The rationale for its potential as a transition-state analog lies in the electronic and conformational properties imparted by the endocyclic double bond. The flattened ring conformation around the double bond may mimic the planar nature of the oxocarbenium ion transition state.
Comparative Binding Affinity: A Landscape of Limited Data
A thorough review of the scientific literature reveals a significant gap in quantitative binding affinity data for 2,6-anhydro-1-deoxygalacto-hept-1-enitol . The majority of published research has focused on the gluco isomer, 2,6-anhydro-1-deoxy-D-gluco-hept-1-enitol .
Studies on the gluco isomer have shown that it acts as a substrate for certain α- and β-glucosidases, undergoing stereospecific hydration to form 1-deoxy-D-gluco-heptulose.[6][7] This indicates an interaction with the active site, but does not provide a measure of inhibitory potency (e.g., Kᵢ or IC₅₀ values). The enzymatic reaction suggests that the molecule is recognized and processed by the catalytic machinery of these enzymes.
It is crucial to underscore that the binding affinity of the galacto isomer cannot be directly inferred from the behavior of the gluco isomer. The stereochemical differences in the hydroxyl groups at C4 (and potentially C3) will significantly influence the hydrogen bonding network within the enzyme's active site, leading to potentially vast differences in binding affinity and even the nature of the interaction (i.e., substrate versus inhibitor).
Due to the absence of direct comparative data for the galacto isomer, this guide will pivot to a discussion of the established methodologies used to generate such crucial data, using the known interactions of the gluco isomer and other transition-state analogs as illustrative examples.
Methodologies for Determining Binding Affinity to Glycoside Hydrolases
To rigorously assess the binding affinity of a compound like 2,6-anhydro-1-deoxygalacto-hept-1-enitol, a suite of biophysical and biochemical techniques can be employed. The choice of method depends on the nature of the interaction, the availability of materials, and the specific information sought (e.g., thermodynamics vs. kinetics).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule. This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kₐ, from which the dissociation constant Kₔ is calculated), enthalpy change (ΔH), and stoichiometry of binding (n). The entropy change (ΔS) can then be calculated.
Experimental Protocol: ITC for Enzyme-Inhibitor Binding
Preparation:
The glycoside hydrolase and the inhibitor (2,6-anhydro-1-deoxygalacto-hept-1-enitol) are extensively dialyzed against the same buffer to minimize heat of dilution effects.
The concentrations of the enzyme and inhibitor are precisely determined.
ITC Experiment:
The enzyme solution is placed in the sample cell of the calorimeter.
The inhibitor solution is loaded into the injection syringe.
A series of small, precisely measured injections of the inhibitor into the enzyme solution are performed.
The heat change after each injection is measured.
Data Analysis:
The raw data (heat change per injection) is plotted against the molar ratio of inhibitor to enzyme.
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters.
SPR is a label-free technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. It provides kinetic information, including the association rate constant (kₐ) and the dissociation rate constant (kₔ), from which the equilibrium dissociation constant (Kₔ) can be calculated (Kₔ = kₔ/kₐ).
Experimental Protocol: SPR for Enzyme-Inhibitor Interaction
Immobilization:
The glycoside hydrolase is immobilized on a suitable sensor chip (e.g., via amine coupling).
Binding Analysis:
A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.
The inhibitor (analyte) is injected at various concentrations.
The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is monitored over time (sensorgram).
A dissociation phase follows, where the running buffer is flowed over the surface to monitor the dissociation of the inhibitor.
Data Analysis:
The association and dissociation phases of the sensorgrams are fitted to kinetic models to determine kₐ and kₔ.
The Kₔ is then calculated.
Enzyme Inhibition Assays
For compounds that act as inhibitors, their potency can be quantified through enzyme inhibition assays. These assays measure the effect of the inhibitor on the rate of the enzyme-catalyzed reaction.
A series of reactions are prepared with a fixed concentration of the enzyme and a chromogenic or fluorogenic substrate.
Varying concentrations of the inhibitor are added to the reactions.
Reaction Monitoring:
The reactions are initiated, and the formation of the product is monitored over time using a spectrophotometer or fluorometer.
The initial reaction velocities (v₀) are determined for each inhibitor concentration.
Data Analysis:
The data can be analyzed using various graphical methods, such as a Lineweaver-Burk plot or a Dixon plot, to determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Table 1: Comparison of Binding Affinity Techniques
Technique
Principle
Information Obtained
Advantages
Disadvantages
Isothermal Titration Calorimetry (ITC)
Measures heat changes upon binding
Kₔ, ΔH, ΔS, n
Label-free, solution-based, provides full thermodynamic profile
Requires relatively large amounts of sample, lower throughput
Surface Plasmon Resonance (SPR)
Measures changes in refractive index upon binding
Kₔ, kₐ, kₔ
Label-free, real-time kinetic data, high sensitivity, lower sample consumption than ITC
Requires immobilization of one binding partner, which may affect its activity
Enzyme Inhibition Assays
Measures the effect of a compound on enzyme activity
Kᵢ, IC₅₀, mode of inhibition
High throughput, uses functional assay
Indirect measure of binding, requires a suitable substrate and detection method
Nuclear Magnetic Resonance (NMR) Spectroscopy
Measures changes in the chemical environment of nuclei upon binding
Kₔ, binding site information
Provides structural information, can detect weak interactions
Requires large amounts of pure sample, lower throughput
In the absence of experimental data, computational methods such as molecular docking and molecular dynamics (MD) simulations can provide valuable insights into the potential binding of 2,6-anhydro-1-deoxygalacto-hept-1-enitol to glycoside hydrolases.[8]
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The output is a binding score that estimates the binding affinity.
Molecular Dynamics: MD simulations can be used to study the physical movements of atoms and molecules over time, providing a more dynamic picture of the enzyme-inhibitor complex and allowing for the calculation of binding free energies.
Caption: A simplified workflow for molecular docking.
While these computational approaches are powerful predictive tools, their results must be interpreted with caution and ideally validated by experimental data.
Synthesis of 2,6-Anhydro-1-deoxy-hept-1-enitols
Conclusion and Future Directions
The investigation into the comparative binding affinity of 2,6-anhydro-1-deoxygalacto-hept-1-enitol to glycoside hydrolases is currently hampered by a lack of direct experimental data. While its structural features suggest it could be a valuable tool for probing enzyme active sites, particularly as a transition-state analog, this hypothesis remains to be rigorously tested.
The available literature on the gluco isomer indicates that these molecules can interact with the active sites of glycosidases, acting as substrates for hydration. This provides a strong rationale for pursuing further studies with the galacto isomer.
Future research should prioritize the following:
Chemical Synthesis: Development and publication of a robust synthetic route for 2,6-anhydro-1-deoxygalacto-hept-1-enitol.
Biochemical Screening: Screening of the compound against a panel of galactosidases and other relevant glycoside hydrolases to identify potential interactions.
Quantitative Binding Studies: Employing techniques such as ITC and SPR to determine the thermodynamic and kinetic parameters of binding for any identified interactions.
Structural Biology: Co-crystallization of the compound with target glycoside hydrolases to obtain high-resolution structural information of the enzyme-ligand complex.
Computational Modeling: Utilizing molecular docking and MD simulations to guide experimental work and rationalize binding data.
By systematically addressing these areas, the scientific community can elucidate the true potential of 2,6-anhydro-1-deoxygalacto-hept-1-enitol as a modulator of glycoside hydrolase activity and pave the way for the design of novel, highly specific inhibitors for therapeutic and research applications.
References
Gloster, T. M., & Davies, G. J. (2010). Glycosidase inhibition: assessing mimicry of the transition state. Organic & Biomolecular Chemistry, 8(2), 305-320.
Lillelund, V. H., Jensen, H. H., Liang, X., & Bols, M. (2002). Recent Developments of Transition-State Analogue Glycosidase Inhibitors of Non-Natural Product Origin. Chemical Reviews, 102(2), 515-554.
Bennet, A. J., & Zheng, Y. (2018). Glycoside hydrolase stabilization of transition state charge: new directions for inhibitor design. Accounts of Chemical Research, 51(9), 2273-2281.
Gloster, T. M., & Davies, G. J. (2009). Glycosidase inhibition: assessing mimicry of the transition state. Natural Product Reports, 26(8), 1013-1032.
Bennet, A. J., & Namespetra, A. M. (2017). New Class of Glycoside Hydrolase Mechanism-Based Covalent Inhibitors: Glycosylation Transition State Conformations. Journal of the American Chemical Society, 139(30), 10269-10272.
Bennet, A. J., et al. (2023). Vinyl Halide-Modified Unsaturated Cyclitols are Mechanism-Based Glycosidase Inhibitors.
Hehre, E. J., Brewer, C. F., Uchiyama, T., Schlesselmann, P., & Lehmann, J. (1980). Scope and mechanism of carbohydrase action. Stereospecific hydration of 2,6-anhydro-1-deoxy-D-gluco-hept-1-enitol catalyzed by alpha- and beta-glucosidases and an inverting exo-alpha-glucanase. Biochemistry, 19(15), 3557-3564.
Chibber, S., et al. (2018). Molecular Docking as A Computational Tool for Analyzing Product Mediated Inhibition for β-Galactosidase Immobilized on Glutaraldehyde Modified Matrices. Oriental Journal of Chemistry, 34(2), 897-905.
Hehre, E. J., et al. (1980). Scope and mechanism of carbohydrase action. Stereospecific hydration of 2,6-anhydro-1-deoxy-D-gluco-hept-1-enitol catalyzed by alpha- and beta-glucosidases and an inverting exo-alpha-glucanase. PubMed.
Sureshan, K. M., et al. (2023). Allylic Carbocyclic Inhibitors Covalently Bind Glycoside Hydrolases. JACS Au, 3(3), 856-865.
Hamachi, K., & Tsukiji, S. (2020). Ligand-Directed Chemistry on Glycoside Hydrolases – A Proof of Concept Study. Chemistry – A European Journal, 26(59), 13391-13396.
Horton, D., Priebe, W., & Sznaidman, M. (1989). Preparation of 4-O-acetyl-1,5-anhydro-2,3,6-trideoxy-3-trifluoroacetamido-L- lyxo-hex-1-enitol, a key intermediate in synthesis of daunosamine glycosides.
Manzano, V. E., Repetto, E., Uhrig, M. L., & Varela, O. (2012). Synthesis of 2,3,4,6-Tetra-O-Acetyl-1,5-Anhydro-D-lyxo-Hex-1-enitol and its Conversion into a Hex-3-enopyranosid-2-ulose Analogue of Levoglucosenone. Molecules, 17(8), 9579-9590.
Tanaka, T., et al. (2009). Direct Synthesis of 1,6-Anhydro Sugars in Aqueous Media. Tetrahedron Letters, 50(19), 2154-2157.
Horton, D., & Weckerle, W. (1976). Synthesis of some derivatives of 6-amino-1,5-anhydro-6-deoxy-D-glucitol and 2-amino-1,5-anhydro-2-deoxy-D-glucitol.
Mertz, K. M., et al. (2007). Automated docking to explore subsite binding by glycoside hydrolase family 6 cellobiohydrolases and endoglucanases. Biopolymers, 87(4), 249-260.
Basler, M., & Baker, D. (2025). Computational design of serine hydrolases. bioRxiv.
Yamanishi, Y., Araki, M., Gutteridge, A., Honda, W., & Kanehisa, M. (2008). Predicted drug-target interaction networks.
Peters, B., & Sette, A. (2005). A combined algorithm integrating MHC class I binding, TAP transport. European Journal of Immunology, 35(8), 2295-2303.
Block, T. M., & Jordan, R. (2001). Inhibition of cellular alpha-glucosidases results in increased presentation of hepatitis B virus glycoprotein-derived peptides by MHC class I. Journal of Virology, 75(23), 11659-11666.
De-Deus, M., et al. (2022). Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. Molecules, 27(8), 2402.
Russo, M., et al. (2017). Binding properties of heptakis-(2,6-di-O-methyl)-β-cyclodextrin and mono-(3,6-anhydro)-β-cyclodextrin: A polarimetric study.
Moriyama, T. (2023). Development of carbon-linked lactosylceramide analogues for elucidation of the mechanism of innate immunity. Kyushu University Institutional Repository.
Davies, G. J., & Henrissat, B. (1995). Structures and mechanisms of glycosyl hydrolases. Structure, 3(9), 853-859.
A Comparative Guide to the Synthesis of 2,6-Anhydro-1-deoxygalacto-hept-1-enitol: Benchmarking Modern Pathways Against Traditional Methods
For Researchers, Scientists, and Drug Development Professionals The synthesis of complex carbohydrates and their analogues is a cornerstone of modern medicinal chemistry and drug development. Among these, 2,6-anhydro-1-d...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex carbohydrates and their analogues is a cornerstone of modern medicinal chemistry and drug development. Among these, 2,6-anhydro-1-deoxygalacto-hept-1-enitol and its derivatives represent a class of molecules with significant potential as chiral building blocks and pharmacophores. This guide provides an in-depth technical comparison of a modern, benchmarked synthesis pathway against a classical, traditional approach for obtaining this valuable heptitol derivative. We will delve into the mechanistic rationale behind each route, present detailed experimental protocols, and offer a quantitative comparison of their efficiencies.
Introduction: The Significance of 2,6-Anhydro-heptitols
2,6-Anhydro-heptitols are sugar analogues that possess a stable seven-carbon backbone with a constrained cyclic ether structure. The galacto- configuration, in particular, offers a unique stereochemical arrangement that can be exploited in the design of enzyme inhibitors, molecular probes, and as chiral scaffolds for the synthesis of macrocycles and other complex molecules. The enantiomeric nature of 2,6-anhydro-heptitols derived from D-mannose and D-galactose makes them particularly useful for creating macrocycles and amphiphiles with complementary chirality[1][2]. The efficiency and stereoselectivity of the synthetic route to these compounds are therefore of paramount importance for their practical application in research and development.
The Modern Approach: A Diastereoselective Pathway via β-C-Glycopyranosyl Aldehydes
A recently developed and convenient route for the synthesis of 2,6-anhydro-heptitols proceeds through the formation of β-C-glycopyranosyl aldehydes, starting from readily available D-galactose. This pathway is characterized by its high diastereoselectivity and excellent overall yield.
Mechanistic Rationale and Key Advantages
The key to this modern synthesis is the aryl-driven reductive dehydration of a 1-phenyl-2-(β-D-glycopyranosyl)ethanone intermediate. This step proceeds with high stereocontrol, leading predominantly to the desired alkene precursor. Subsequent oxidative cleavage and a series of protecting group manipulations and reductions afford the target 2,6-anhydro-heptitol. The primary advantages of this pathway are the high overall yield, the stereospecificity of the reactions which minimizes the need for tedious purification of diastereomers, and the use of common and inexpensive starting materials[1][2][3].
Experimental Workflow: Modern Synthesis
Caption: Modern synthesis pathway via a β-C-glycopyranosyl aldehyde intermediate.
Detailed Protocol: Modern Synthesis of 2,6-Anhydro-3,4,5-tri-O-benzyl-galacto-heptitol
This protocol is adapted from the work of Khatri et al.[3].
Step 1: Synthesis of Peracetylated β-C-Glycosyl Benzoylmethane from D-Galactose
To a solution of D-galactose in an aqueous-alcoholic solution, add dibenzoylmethane and sodium bicarbonate.
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
Extract the product and peracetylate using acetic anhydride and DMAP in dimethylformamide to yield the peracetylated β-C-glycosyl benzoylmethane. The reported yield for this two-step process is 62%[3].
Step 2: Reduction and Dehydration
Reduce the peracetylated β-C-glycoside with sodium borohydride (NaBH4) to form the corresponding alcohol (93% yield)[3].
Dehydrate the alcohol using phosphorus pentoxide (P2O5) to afford the (E)-1-phenyl-2-(2′,3′,4′,6′-tetra-O-acetyl-β-D-glycopyranosyl)ethene.
Step 3: Perbenzylation and Oxidative Cleavage
Deacetylate the alkene using sodium methoxide, followed by perbenzylation with benzyl bromide and sodium hydride to give the perbenzylated analogue (92% overall yield for two steps)[3].
Perform oxidative cleavage of the perbenzylated alkene with osmium tetroxide (OsO4) and sodium periodate (NaIO4) in the presence of 2,6-lutidine to yield the β-C-glycopyranosyl aldehyde.
Step 4: Final Reduction and Cyclization
Reduce the aldehyde with sodium borohydride in methanol to afford the glycosyl carbinol.
Induce selective removal of the primary O-benzyl group and subsequent cyclization using trifluoroacetic acid (TFA) and acetic anhydride, followed by treatment with sodium methoxide in methanol, to yield the final 2,6-anhydro-3,4,5-tri-O-benzyl-galacto-heptitol. The overall yield for this final two-step conversion is 79%[3].
The Traditional Approach: A Multi-step Pathway Involving Wittig Olefination
A classical approach to synthesizing C-glycosides and their derivatives often involves the chain extension of a suitably protected sugar aldehyde using a Wittig reaction. While effective, this method typically requires more steps and can present challenges in controlling stereochemistry.
Mechanistic Rationale and Inherent Challenges
The traditional pathway commences with the protection of the hydroxyl groups of D-galactose, followed by oxidation to an aldehyde. A Wittig reagent is then used to introduce a two-carbon extension, typically forming an α,β-unsaturated ester. Subsequent reduction and deprotection steps lead to the acyclic heptitol, which is then cyclized to the desired 2,6-anhydro product.
The main challenges of this approach lie in the number of protection and deprotection steps required, which can lower the overall yield. Furthermore, the stereoselectivity of the Wittig reaction can be variable, potentially leading to mixtures of E/Z isomers that require separation[4]. The final acid-catalyzed cyclization may also produce unwanted side products.
Experimental Workflow: Traditional Synthesis
Caption: Traditional synthesis pathway via Wittig olefination and cyclization.
Detailed Protocol: Traditional Synthesis of 2,6-Anhydro-galacto-heptitol
This protocol is a representative example based on established transformations in carbohydrate chemistry[4][5].
Step 1: Protection and Oxidation of D-Galactose
Protect the hydroxyl groups of D-galactose, for example, by forming the 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose.
Oxidize the remaining primary alcohol at the C-6 position to an aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC).
Step 2: Wittig Olefination
Prepare the Wittig reagent, for example, (methoxycarbonylmethylene)triphenylphosphorane, from triphenylphosphine and methyl bromoacetate.
React the protected galactose aldehyde with the Wittig reagent in an appropriate solvent like THF to yield the α,β-unsaturated heptenoate.
Step 3: Reduction
Reduce both the double bond and the ester functionality of the unsaturated heptenoate. This can be achieved in a single step using a strong reducing agent like lithium aluminum hydride (LiH4) or in a two-step process involving catalytic hydrogenation (H2, Pd/C) to reduce the double bond followed by ester reduction.
Step 4: Deprotection and Cyclization
Remove the isopropylidene protecting groups by treatment with a mild acid.
Induce intramolecular cyclization of the resulting acyclic heptitol by heating in the presence of a stronger acid to form the 2,6-anhydro ring.
Quantitative Performance Benchmark
Metric
Modern Pathway (via β-C-Glycosyl Aldehyde)
Traditional Pathway (via Wittig Olefination)
Starting Material
D-Galactose
D-Galactose
Number of Steps
~8
~6
Overall Yield
Good to Excellent (e.g., ~30-40% from D-galactose)
Generally Lower (highly variable depending on specific reagents and conditions)
Stereoselectivity
High
Variable, may produce E/Z mixtures
Key Reagents
NaBH4, P2O5, OsO4/NaIO4, Benzyl Bromide
PCC, Wittig Reagent, H2/Pd/C or LiAlH4, Acid
Purification
Generally straightforward
May require separation of stereoisomers
Conclusion: A Clear Advancement in Synthetic Efficiency
The comparison of these two synthetic pathways clearly demonstrates the advancements in modern carbohydrate chemistry. The benchmarked pathway proceeding through a β-C-glycopyranosyl aldehyde intermediate offers significant advantages in terms of overall yield, stereocontrol, and operational simplicity. While traditional methods like the Wittig reaction remain valuable tools in the synthetic chemist's arsenal, for the specific target of 2,6-anhydro-1-deoxygalacto-hept-1-enitol, the modern approach represents a more efficient and reliable route. This enhanced efficiency is crucial for the production of sufficient quantities of this and related compounds for further investigation in drug discovery and materials science.
References
Synthesis of β-C-Glycopyranosyl Aldehydes and 2,6-Anhydro-heptitols. PubMed, [Link]
Synthesis of beta-C-glycopyranosyl aldehydes and 2,6-anhydro-heptitols. ResearchGate, [Link]
A Convenient Route to Higher Sugars by Two-Carbon Chain Elongation Using Wittig/Dihydroxylation Reactions. The Journal of Organic Chemistry (ACS Publications), [Link]
Scheme 1. Representative Methods for C-Glycoside Synthesis. ResearchGate, [Link]
Synthesis of β-C-Glycopyranosyl Aldehydes and 2,6-Anhydro-heptitols. ACS Publications, [Link]
(PDF) Synthesis of C- and S-Glycosides. ResearchGate, [Link]
An unusual Wittig reaction with sugar derivatives: exclusive formation of a 4-deoxy analogue of α-galactosyl ceramide. RSC Publishing, [Link]
Recent Advances in the Chemical Synthesis of C-Glycosides | Request PDF. ResearchGate, [Link]
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry, [Link]
The Wittig Reaction. University of Pittsburgh, [Link]
Personal protective equipment for handling 2,6-Anhydro-1-deoxygalacto-hept-1-enitol
As a Senior Application Scientist, I recognize that handling specialized biochemical probes requires more than just a cursory glance at a Safety Data Sheet (SDS). 2,6-Anhydro-1-deoxy-D-galacto-hept-1-enitol (CAS: 62771-9...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that handling specialized biochemical probes requires more than just a cursory glance at a Safety Data Sheet (SDS). 2,6-Anhydro-1-deoxy-D-galacto-hept-1-enitol (CAS: 62771-96-4) is a sophisticated exo-glycal utilized primarily as a mechanistic probe and competitive inhibitor for β-D-galactosidase[1].
When handling this compound, your Personal Protective Equipment (PPE) and operational protocols serve a dual purpose: protecting the operator from synthetic chemical exposure and protecting the highly reactive enol-ether moiety of the compound from environmental degradation .
Here is your comprehensive, causality-driven guide to the safe handling, operational deployment, and disposal of this critical carbohydrate derivative.
The Causality of Protection: PPE & Environmental Controls
In drug development and enzymology, the integrity of your inhibitor dictates the reliability of your assay. The double bond in 2,6-anhydro-1-deoxygalacto-hept-1-enitol is susceptible to premature hydration if exposed to ambient moisture or acidic micro-environments (such as human skin flora). Therefore, our PPE strategy is designed as a barrier against both biological contamination and chemical exposure.
Hand Protection (Nitrile Gloves, Powder-Free): Latex gloves are porous to many organic solvents used during reconstitution (like DMSO). Nitrile provides a superior chemical barrier. We specify powder-free to prevent the introduction of exogenous nucleophiles or particulate interference in spectrophotometric assays.
Eye Protection (Chemical Splash Goggles): Standard safety glasses leave the orbital area exposed to aerosolized powders during weighing. Splash goggles create a micro-seal, crucial when handling fine, lyophilized carbohydrate powders that can cause ocular irritation.
Body Protection (Flame-Retardant, 100% Cotton Lab Coat): Synthetic fabrics can generate static electricity, causing fine powders like hept-1-enitol derivatives to disperse and cling to surfaces. A cotton lab coat mitigates static transfer while providing a physical barrier.
Respiratory & Environmental (Class II Biological Safety Cabinet or Chemical Fume Hood): While the compound is not highly volatile, the powder form is easily aerosolized. Weighing must be conducted in a draft-controlled enclosure to prevent inhalation and maintain the anhydrous integrity of the stock.
Quantitative Specifications & PPE Matrix
Parameter / Requirement
Specification
Operational Rationale
Chemical Identity
2,6-Anhydro-1-deoxygalacto-hept-1-enitol
Target mechanistic probe for β-galactosidase.
CAS Number
62771-96-4
Unique identifier for inventory and safety tracking.
Primary Hazard
Irritant (Skin/Eyes/Respiratory)
Fine powder can cause mechanical and chemical irritation.
Glove Material
Nitrile (Min. 4 mil thickness)
Prevents skin flora from catalyzing premature hydration.
Storage Temperature
-20°C (Desiccated)
Prevents thermal degradation and ambient moisture absorption.
Reconstitution Solvent
Anhydrous DMSO (≤0.005% H₂O)
Ensures the enol-ether bond remains intact prior to the assay.
Operational Plan: Handling & Reconstitution
To ensure the compound remains active for your downstream applications, follow this strict operational workflow.
Step-by-step operational workflow for handling 2,6-Anhydro-1-deoxygalacto-hept-1-enitol.
Step-by-Step Handling Protocol:
Equilibration: Remove the vial from the -20°C freezer and place it in a desiccator. Causality: Allowing the vial to reach room temperature before opening prevents atmospheric condensation from forming on the cold powder, which would immediately initiate hydrolysis.
Static Mitigation: Wipe the exterior of the weighing spatula and the microbalance draft shield with an anti-static wipe.
Weighing: Don your PPE. Carefully weigh the desired amount of 2,6-anhydro-1-deoxygalacto-hept-1-enitol onto a piece of anti-static weighing paper.
Reconstitution: Transfer the powder to a sterile, amber microcentrifuge tube. Immediately add Anhydrous DMSO to create a 10 mM to 50 mM stock solution. Vortex gently. Causality: Amber tubes protect the compound from photolytic degradation, while anhydrous DMSO locks the molecule in a stable, unhydrated state until it is introduced to the aqueous assay buffer.
2,6-Anhydro-1-deoxy-D-galacto-hept-1-enitol is uniquely valuable because it acts as a substrate that undergoes a slow, enzyme-catalyzed hydration into 1-deoxy-D-galacto-heptulose[1]. To utilize this compound effectively, your assay must be self-validating to distinguish between true enzymatic inhibition and baseline solvent effects.
Mechanistic pathway of β-D-galactosidase inhibition and hydration by the hept-1-enitol probe.
Methodology:
Buffer Preparation: Prepare a 50 mM Sodium Phosphate buffer (pH 7.3) containing 1 mM MgCl₂. Causality: Mg²⁺ is a critical cofactor for β-galactosidase structural stability; omitting it will yield artificially low enzyme kinetics.
Enzyme Pre-Incubation: Dilute β-galactosidase in the assay buffer. Aliquot into a 96-well microplate. Add the 2,6-anhydro-1-deoxygalacto-hept-1-enitol (diluted from the DMSO stock) to the experimental wells.
Self-Validation Controls:
Positive Control: Add a known competitive inhibitor (e.g., IPTG) to a separate set of wells.
Vehicle Control: Add the equivalent volume of DMSO (without the inhibitor) to baseline wells. Causality: This proves that any observed inhibition is due to the hept-1-enitol probe, not solvent toxicity.
Reaction Initiation: Incubate the plate at 37°C for 15 minutes to allow the enzyme-probe complex to form. Initiate the reaction by adding the colorimetric substrate ONPG (o-nitrophenyl-β-D-galactopyranoside).
Kinetic Readout: Measure absorbance continuously at 420 nm for 10 minutes using a microplate reader. Calculate the
Ki
based on the reduction in the velocity of ONPG cleavage compared to the vehicle control.
Decontamination & Waste Management Plan
Improper disposal of synthetic carbohydrate analogs can lead to the contamination of laboratory water systems and interfere with environmental microbial ecosystems.
Spill Mitigation: If the dry powder is spilled, do NOT use water to clean it up, as this will create a sticky, concentrated residue. Instead, while wearing full PPE, carefully sweep the powder into a designated solid waste container using a disposable static-free brush. Wipe the area with a 70% ethanol solution.
Liquid Waste: All aqueous buffers and DMSO stocks containing 2,6-anhydro-1-deoxygalacto-hept-1-enitol must be collected in a clearly labeled, halogen-free organic waste carboy.
Neutralization: Because this compound interacts with biological enzymes, liquid waste should be treated as bio-hazardous chemical waste. Do not autoclave solutions containing DMSO; instead, rely on institutional chemical incineration protocols.
Degowning: Remove PPE in the following order to prevent cross-contamination: Lab coat, goggles, then gloves. Wash hands immediately with soap and water[1].
References
Brockhaus, M., & Lehmann, J. (1977). "The conversion of 2,6-anhydro-1-deoxy-D-galacto-hept-1-enitol into 1-deoxy-D-galacto-heptulose by β-D-galactosidase." Carbohydrate Research. Available at:[Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Available at:[Link]
ChemBuyersGuide. "2,6-Anhydro-1-deoxygalacto-hept-1-enitol CAS 62771-96-4." Available at:[Link]